1,15-Pentadecanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
pentadecane-1,15-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYFGWSQQFVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333868 | |
| Record name | 1,15-Pentadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14722-40-8 | |
| Record name | 1,15-Pentadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,15-Pentadecanediol: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies for 1,15-Pentadecanediol. This long-chain aliphatic diol serves as a valuable building block in organic synthesis and as an intermediate in various industrial and pharmaceutical applications.
Core Chemical Properties and Structure
This compound is a linear, bifunctional organic molecule characterized by a 15-carbon backbone with hydroxyl groups at its terminal positions. Its physical state is typically a colorless or slightly yellow crystalline solid.[1]
1.1. Chemical Structure
The structural identity of this compound is well-defined by its IUPAC name and CAS registry number, ensuring unambiguous identification for research and regulatory purposes.
Caption: Chemical structure of this compound.
1.2. Physicochemical Data
The key quantitative properties of this compound are summarized in the table below. These parameters are critical for designing synthetic routes, predicting solubility, and determining appropriate analytical conditions.
| Property | Value | Reference(s) |
| Molecular Weight | 244.41 g/mol | [1][2] |
| Melting Point | 87 °C | [1] |
| Boiling Point | 366.6 ± 10.0 °C at 760 mmHg | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Flash Point | 161.4 ± 13.6 °C | [1] |
| Polar Surface Area | 40.46 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 4.71 | [1] |
| Solubility | Soluble in alcohol and organic solvents; difficult to dissolve in water. | [1] |
Applications and Biological Context
This compound is utilized as an intermediate in pharmaceutical manufacturing and as a building block for creating other long-chain diols.[4] It also finds use as a synthetic softener, plastic additive, lubricant, and in the production of paints and inks.[1] Its surfactant-like properties make it suitable for emulsification and thickening in cosmetics and personal care products.[1]
Currently, there is limited specific information available in scientific literature regarding defined signaling pathways or direct biological activities of this compound. While other long-chain fatty alcohols have been investigated for antimicrobial and anti-inflammatory properties, these activities have not been specifically attributed to this compound.[5]
Experimental Protocols
The following sections outline generalized methodologies for the synthesis and analysis of this compound, adapted from standard procedures for long-chain aliphatic diols.
3.1. Synthesis Protocol: Reduction of a Dicarboxylic Acid Ester
A common and effective method for synthesizing α,ω-diols is the reduction of the corresponding dicarboxylic acid or its ester derivative.[6] This protocol outlines the reduction of dimethyl pentadecanedioate.
Materials:
-
Dimethyl pentadecanedioate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Suspend a molar excess of lithium aluminum hydride (LiAlH₄) in anhydrous THF in the flask and cool the mixture to 0 °C using an ice bath.
-
Addition of Ester: Dissolve dimethyl pentadecanedioate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours to ensure the complete reduction of the ester groups.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Workup: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase with 1 M HCl and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
3.2. Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for the identification and quantification of long-chain alcohols.[7] Due to their low volatility, a derivatization step is required to convert the hydroxyl groups into more volatile ethers, typically trimethylsilyl (TMS) ethers.[8]
Caption: General workflow for the GC-MS analysis of this compound.
Materials & Reagents:
-
This compound sample
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]
-
Solvent: Anhydrous pyridine or N,N-Dimethylformamide (DMF)[7]
-
Internal Standard (for quantification): e.g., 1-Eicosanol[7]
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample into a clean, dry reaction vial. If quantification is desired, add a known amount of the internal standard.
-
Derivatization: Dissolve the sample in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA + 1% TMCS to the vial.[7]
-
Reaction: Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete silylation of both hydroxyl groups.
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[7]
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[7]
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at an initial temperature of ~150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.[9]
-
MS Parameters:
-
-
Data Analysis: Identify the TMS-derivatized this compound peak by its retention time and mass spectrum. Confirm its identity by comparing the mass spectrum with a reference library (e.g., NIST).[5]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (14722-40-8) at Nordmann - nordmann.global [nordmann.global]
- 5. phytojournal.com [phytojournal.com]
- 6. US20170297983A1 - Methods of forming diol compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
Spectroscopic Profile of 1,15-Pentadecanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,15-Pentadecanediol, a long-chain diol with applications in various scientific fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, characterization, and quality control.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.64 | Triplet | 4H | HO-CH ₂- |
| 1.56 | Quintet | 4H | HO-CH₂-CH ₂- |
| 1.26 | Broad Singlet | 22H | -(CH ₂)₁₁- |
| 1.25 | Singlet | 2H | -OH |
Note: Specific coupling constants were not available in the referenced data.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 63.08 | C H₂-OH |
| 32.79 | HO-CH₂-C H₂- |
| 29.65 | -(C H₂)ₙ- |
| 29.58 | -(C H₂)ₙ- |
| 29.44 | -(C H₂)ₙ- |
| 29.35 | -(C H₂)ₙ- |
| 25.74 | HO-CH₂-CH₂-C H₂- |
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2920 | Strong | C-H stretch (asymmetric) |
| 2850 | Strong | C-H stretch (symmetric) |
| 1470 | Medium | C-H bend (scissoring) |
| 1060 | Strong | C-O stretch |
| 720 | Weak | C-H rock (long chain) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Possible Fragment |
| 55 | 100 | [C₄H₇]⁺ |
| 69 | 80 | [C₅H₉]⁺ |
| 83 | 65 | [C₆H₁₁]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
| 97 | 50 | [C₇H₁₃]⁺ |
| 226 | <10 | [M-H₂O]⁺ |
| 208 | <5 | [M-2H₂O]⁺ |
Note: The molecular ion peak (m/z 244) is often not observed in the electron ionization of long-chain alcohols due to facile fragmentation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
¹H and ¹³C NMR Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is utilized. Key acquisition parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse program is employed to simplify the spectrum. Typical parameters involve a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (1024 or more) due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid this compound is obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Mass spectral data is acquired using a mass spectrometer equipped with an electron ionization source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Solubility Profile of 1,15-Pentadecanediol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,15-pentadecanediol, a long-chain aliphatic diol with applications in various industrial and pharmaceutical fields. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility, its known physicochemical properties, and a detailed experimental protocol for determining its solubility in common organic solvents. The provided methodologies and workflows are intended to empower researchers to generate precise and reliable solubility data essential for process development, formulation design, and chemical synthesis.
Introduction
This compound (CAS No: 14722-40-8) is a linear diol with the chemical formula C₁₅H₃₂O₂. Its structure consists of a fifteen-carbon aliphatic chain with hydroxyl groups at both terminal positions. This bifunctional nature imparts unique properties, making it a valuable intermediate in the synthesis of polymers, surfactants, and other specialty chemicals. In the pharmaceutical industry, long-chain diols can be utilized as excipients, penetration enhancers, or as building blocks for active pharmaceutical ingredients.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility data is critical for designing and optimizing crystallization processes, formulating solutions, and ensuring compatibility in multi-component systems. This guide aims to provide the foundational knowledge and practical tools necessary for researchers to investigate and determine the solubility of this compound.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. The long, nonpolar carbon chain of this compound suggests a tendency towards solubility in nonpolar organic solvents, while the two terminal hydroxyl groups can engage in hydrogen bonding, potentially allowing for some solubility in more polar solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₃₂O₂ |
| Molecular Weight | 244.41 g/mol |
| Melting Point | 87 °C |
| Boiling Point (estimated) | 303.27 °C |
| Appearance | Colorless or slightly yellow crystal |
| LogP (estimated) | 5.2 |
Note: Some properties are estimated and should be confirmed through experimental analysis.
Factors Influencing Solubility
The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Several key factors influence this:
-
Solvent Polarity: The long aliphatic chain of this compound makes it predominantly nonpolar. Therefore, it is expected to exhibit higher solubility in nonpolar to moderately polar solvents that can interact favorably with the hydrocarbon chain through van der Waals forces.
-
Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This allows for interaction with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone). However, the energetic cost of breaking the hydrogen bonds within the crystal lattice of the solid diol and disrupting the solvent-solvent interactions must be overcome.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the crystal lattice forces. The temperature dependence of solubility should be determined experimentally for specific solvent systems.
-
Solvent Structure: The size and shape of the solvent molecules can also play a role. Solvents that can effectively solvate the long alkyl chain will generally be better solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a gap in the available chemical data for this compound. The experimental protocol provided in the following section is designed to enable researchers to generate this critical data.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials
-
This compound (of known high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), or a validated gravimetric method)
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C). Agitate the samples for a sufficient duration to allow the system to reach solid-liquid equilibrium. The equilibration time can range from 24 to 72 hours and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, tared vial. The filtration step is critical to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Method: Accurately weigh the filtered aliquot. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the diol until a constant weight of the dried solute is achieved. The solubility can then be calculated as the mass of the dissolved diol per mass or volume of the solvent.
-
Chromatographic Method: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., GC-FID or HPLC-RI). Analyze the diluted sample to determine the concentration of this compound.
-
-
Data Reporting: Express the solubility in standard units such as g/100 mL, mg/mL, or mol/L. It is essential to report the temperature at which the solubility was determined.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
The Elusive 1,15-Pentadecanediol: A Technical Examination of its Putative Natural Occurrence and Biosynthesis
An in-depth guide for researchers, scientists, and drug development professionals on the current state of knowledge regarding the natural sources and biological context of 1,15-Pentadecanediol. This document critically assesses the available literature, highlighting the conspicuous absence of direct evidence for its natural occurrence while providing a comprehensive overview of structurally related long-chain diols that are well-documented in various organisms.
Executive Summary
This compound, a 15-carbon linear diol, is a molecule of interest for various chemical and industrial applications. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its natural origins. Despite extensive research into the lipid profiles of diverse organisms, from microorganisms to plants, direct evidence for the isolation and quantification of this compound from a natural source remains to be presented. This technical guide synthesizes the current knowledge on long-chain diols (LCDs), particularly the well-studied C28-C32 1,13- and 1,15-diols found in marine microalgae, to provide a framework for the potential discovery and characterization of their shorter-chain C15 counterpart. We detail the established experimental protocols for the analysis of LCDs and propose a putative biosynthetic pathway for this compound based on known fatty acid metabolism.
Natural Sources and Occurrence: An Evidence Gap
As of the latest literature review, there are no definitive reports confirming the natural occurrence of this compound. While its longer-chain homologs, specifically C30 and C32 1,15-diols, are well-documented as biomarkers in marine eustigmatophyte algae, the C15 variant has not been identified in these or other natural lipidomes. Extensive analyses of plant cuticular waxes and insect pheromones, which are rich sources of diverse lipids, have also not yielded any evidence of this specific compound.
The primary natural sources of the closely related and extensively studied long-chain 1,15-diols are marine and freshwater eustigmatophyte algae, such as those from the genus Nannochloropsis.[1] These microorganisms produce a range of long-chain diols that are used in paleoclimatology as proxies for sea surface temperature, under the "Long-chain Diol Index" (LDI).[2][1][3]
Quantitative Data on Related Long-Chain 1,15-Diols
While quantitative data for this compound from natural sources is unavailable, the concentrations of C30 and C32 1,15-diols have been reported in various studies. This data provides a benchmark for the potential abundance of odd-chain diols in microbial sources.
| Diol | Organism/Source | Concentration/Abundance | Reference |
| C30 1,15-diol | River Suspended Particulate Matter (SPM) | Varies from 1.0 to 7.6 ng L⁻¹ | [4] |
| C32 1,15-diol | River Suspended Particulate Matter (SPM) | Varies from 1.6 to 9.1 ng L⁻¹ (highest in stagnant waters) | [4] |
| C30 and C32 1,15-diols | Marine Eustigmatophytes | Major components of the long-chain diol fraction | [5] |
Experimental Protocols for the Analysis of Long-Chain Diols
The methodologies developed for the extraction, isolation, and identification of C28-C32 long-chain diols are directly applicable to the search for and analysis of this compound.
Lipid Extraction
Total lipids are typically extracted from biomass using a modified Bligh-Dyer or Folch method with a mixture of dichloromethane (DCM) and methanol (MeOH).
Protocol: Total Lipid Extraction
-
Lyophilize the biological sample (e.g., microbial biomass, plant tissue).
-
Homogenize the dried sample in a solvent mixture of DCM:MeOH (2:1, v/v).
-
Perform ultrasonication for 15-20 minutes to ensure cell disruption and complete extraction.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant containing the total lipid extract.
-
Partition the extract by adding a saline solution to separate the lipid (DCM) and aqueous (MeOH/water) phases.
-
Collect the lower DCM phase and dry it under a stream of nitrogen.
Fractionation and Isolation
The total lipid extract is then fractionated to isolate the diol fraction from other lipid classes.
Protocol: Column Chromatography
-
Prepare a silica gel column conditioned with n-hexane.
-
Load the dried total lipid extract onto the column.
-
Elute different lipid classes using solvents of increasing polarity. A typical elution profile would be:
-
n-Hexane (for hydrocarbons)
-
n-Hexane:DCM (for esters and ketones)
-
DCM:Acetone (for alcohols and diols)
-
DCM:MeOH (for more polar lipids)
-
-
Collect the fraction eluted with DCM:Acetone, which will contain the diols.
Identification and Quantification
The isolated diol fraction is then analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: GC-MS Analysis
-
Derivatization: The alcohol groups of the diols are silylated to increase their volatility for GC analysis. This is achieved by reacting the dried diol fraction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at 70°C for 30 minutes.
-
GC Separation: The derivatized sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification of the trimethylsilyl (TMS) ether derivatives of long-chain diols is based on their characteristic mass spectra, including the molecular ion and specific fragmentation patterns. Quantification is performed by comparing the peak areas to that of an internal standard.
Putative Biosynthesis of this compound
While no specific biosynthetic pathway for this compound has been elucidated, a hypothetical pathway can be proposed based on known fatty acid metabolism. The biosynthesis of long-chain alcohols and diols is generally understood to proceed via the reduction of fatty acids or their activated derivatives.
The precursor for this compound would be pentadecanoic acid (C15:0), an odd-chain fatty acid. The biosynthesis likely involves two key steps: ω-hydroxylation and carboxyl group reduction.
Figure 1. A putative biosynthetic pathway for this compound from pentadecanoic acid.
Signaling Pathways: A Frontier for Investigation
Currently, there is no information available regarding any signaling pathways that may involve this compound. The biological activity of this molecule remains uncharacterized. The discovery of its natural occurrence would be the first step toward investigating its potential physiological roles.
Conclusion and Future Directions
The natural occurrence of this compound is, at present, unsubstantiated in the scientific literature. However, the well-established presence of its longer-chain homologs in marine microalgae provides a compelling rationale for its potential existence, albeit likely as a minor component of the lipidome in certain organisms. The analytical techniques are well-developed and can be readily applied to targeted searches for this compound in organisms known to produce odd-chain fatty acids or other long-chain diols.
Future research should focus on:
-
Targeted Metabolomic Screening: Utilizing high-resolution GC-MS and LC-MS to screen lipid extracts from a wide range of microorganisms, particularly those known to produce odd-chain fatty acids, for the presence of this compound.
-
Metabolic Engineering: Attempting to engineer microbial strains to produce this compound by introducing relevant hydroxylase and reductase enzymes, which could also help to elucidate the biosynthetic pathway.
-
Investigation of Biological Activity: Should this compound be identified from a natural source or successfully synthesized, its biological activities should be thoroughly investigated to understand its potential roles in cellular processes and as a lead compound for drug development.
This technical guide serves as a foundational document for researchers venturing into the study of this compound, providing a clear overview of the current knowledge landscape and a roadmap for future investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Morphological and spectrometric analyses of lipids accumulation in a novel oleaginous microalga, Eustigmatos cf. polyphem (Eustigmatophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vliz.be [vliz.be]
- 5. Frontiers | Survey of growth and lipid profiles in eustigmatophytes [frontiersin.org]
In-Depth Technical Guide on the Biological Activity of Long-Chain Aliphatic Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain aliphatic diols, organic compounds featuring a linear carbon chain with two hydroxyl (-OH) groups, are emerging as a class of molecules with significant biological activities. Their unique amphiphilic nature, conferred by a long hydrophobic carbon backbone and hydrophilic hydroxyl moieties, allows them to interact with and modulate biological membranes and cellular signaling pathways. This technical guide provides a comprehensive overview of the antimicrobial, anti-inflammatory, and skin barrier-enhancing properties of long-chain aliphatic diols, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Antimicrobial Activity
Long-chain aliphatic diols have demonstrated broad-spectrum antimicrobial properties, with their efficacy being closely linked to their alkyl chain length and the position of the hydroxyl groups. Generally, 1,2-diols are more potent than their 1,3-diol counterparts, and antimicrobial activity tends to increase with longer carbon chains.[1] The primary mechanism of action is believed to be the disruption of the microbial cell membrane's integrity.[2]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a range of 1,2-alkanediols against common pathogenic microorganisms. It is important to note that these values can vary depending on the specific experimental conditions.
| Diol | Chain Length | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Yeast) |
| 1,2-Hexanediol | C6 | 0.5 - 2.0% (v/v)[3] | 0.5 - 2.0% (v/v)[3] | 0.5 - 2.0% (v/v)[3] |
| 1,2-Octanediol | C8 | 0.5% (v/v)[3] | 0.5% (v/v)[3] | 0.5% (v/v)[3] |
| 1,2-Decanediol | C10 | <1%[4] | <1% | <1% |
| 1,2-Dodecanediol | C12 | 600 µg/mL[5] | - | - |
Experimental Protocol: Broth Microdilution Method for MIC Determination of Lipophilic Diols
This protocol is adapted for lipophilic compounds like long-chain aliphatic diols.
Materials:
-
Test diol
-
Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Solvent for the diol (e.g., Dimethyl Sulfoxide - DMSO, ensuring the final concentration does not inhibit microbial growth)
-
Positive control (e.g., gentamicin for bacteria, amphotericin B for fungi)
-
Negative control (broth with solvent)
-
Microplate reader
Procedure:
-
Preparation of Diol Stock Solution: Dissolve the long-chain aliphatic diol in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the diol stock solution in the appropriate broth to achieve a range of desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-inhibitory level (typically <1%).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted diol, as well as to the positive and negative control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the diol at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]
MIC determination workflow.
Anti-inflammatory Activity
Long-chain aliphatic diols have been shown to possess anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting the NF-κB pathway, long-chain diols can reduce the production of these inflammatory mediators.
Quantitative Data: Inhibition of Inflammatory Mediators
While specific IC50 values for long-chain aliphatic diols on COX-2 and 5-LOX are not widely reported, studies on related compounds and the observed effects on cytokine production suggest a potent anti-inflammatory effect. For instance, 1,2-decanediol has been shown to decrease the release of inflammatory mediators like IL-8, TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated keratinocytes.[4]
| Compound | Assay | Cell Line | Effect |
| 1,2-Decanediol | Cytokine Release (LPS-stimulated) | Keratinocytes | Decreased release of IL-8, TNF-α, and IL-1β[4] |
| Poly(octanediol-citrate-polyglycol) | Cytokine Expression (LPS-stimulated) | Macrophages | Downregulated expression of TNF-α, IL-1β, and IL-6[8] |
Signaling Pathway: Inhibition of NF-κB Activation
The proposed mechanism for the anti-inflammatory activity of long-chain aliphatic diols involves the inhibition of the canonical NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Long-chain diols are thought to interfere with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB nuclear translocation.
Proposed inhibition of the NF-κB signaling pathway by long-chain aliphatic diols.
Potential Involvement of PPARγ
Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are nuclear receptors that play a crucial role in regulating inflammation.[9] Natural lipophilic molecules, such as long-chain fatty acids, are known to be agonists for PPARγ.[10] Given the structural similarity, it is plausible that long-chain aliphatic diols could also act as PPARγ agonists. Activation of PPARγ in macrophages can suppress the expression of pro-inflammatory genes, offering another potential mechanism for the anti-inflammatory effects of these diols.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol uses the RAW 264.7 macrophage cell line to assess the anti-inflammatory effects of long-chain aliphatic diols.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test diol
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the long-chain diol for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Cell Viability Assay: After the treatment period, assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test diol compared to the LPS-stimulated control. Determine the IC50 value for each inflammatory mediator.
Experimental workflow for in vitro anti-inflammatory assay.
Skin Barrier Enhancement and Penetration Enhancement
The stratum corneum, the outermost layer of the skin, serves as a crucial barrier against water loss and the entry of external substances. This barrier function is primarily attributed to the unique lipid organization within the intercellular space, which is rich in ceramides, cholesterol, and free fatty acids. Long-chain aliphatic diols, due to their lipid-like structure, can integrate into this lipid matrix, potentially improving its organization and enhancing the skin's barrier function.[11] This can lead to a reduction in transepidermal water loss (TEWL) and an increase in skin hydration.
Furthermore, by modifying the fluidity of the stratum corneum lipids, long-chain aliphatic diols can also act as penetration enhancers, facilitating the delivery of other active pharmaceutical ingredients into the skin.
Quantitative Data: Effect on Skin Barrier Function
Quantitative data on the direct effect of specific long-chain aliphatic diols on TEWL is limited. However, studies have shown that topical application of lipid-containing formulations can significantly improve skin barrier function. For example, a cream containing ceramides, triglycerides, and cholesterol was shown to reduce TEWL and increase skin hydration.[11] It is hypothesized that long-chain diols would have a similar, if not more pronounced, effect due to their structure. The addition of lipids with longer carbon chains generally leads to lower skin barrier permeability and reduced TEWL values.[12]
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is used to assess the effect of long-chain aliphatic diols on the skin barrier and their potential as penetration enhancers.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Test formulation containing the long-chain aliphatic diol
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Analytical method for quantifying the diol or a model drug (e.g., HPLC)
Procedure:
-
Skin Preparation: Excise full-thickness skin and remove any subcutaneous fat. The skin can be used as is or dermatomed to a specific thickness (e.g., 200-500 µm).
-
Franz Cell Assembly: Mount the prepared skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the assembled cells to equilibrate in a water bath set to maintain a skin surface temperature of 32°C.
-
Application of Formulation: Apply a precise amount of the test formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points, collect samples from the receptor solution and replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Quantification: Analyze the concentration of the diol or model drug in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of the substance permeated per unit area over time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the linear portion of the permeation profile.
Experimental workflow for a Franz diffusion cell study.
Conclusion
Long-chain aliphatic diols represent a promising class of bioactive molecules with multifaceted applications in drug development. Their demonstrated antimicrobial and anti-inflammatory activities, coupled with their ability to enhance skin barrier function and act as penetration enhancers, make them attractive candidates for use in topical and dermatological formulations. The information and protocols provided in this technical guide offer a solid foundation for researchers and scientists to further explore and harness the therapeutic potential of these versatile compounds. Further research is warranted to elucidate the full spectrum of their biological activities, establish a more comprehensive quantitative dataset for a wider range of these diols, and fully unravel their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo trans-epidermal water loss evaluation following topical drug delivery systems application for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory and antioxidant properties of 1,2-decanediol and willow bark extract in lipopolysaccharide-stimulated keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DFD-01 Reduces Transepidermal Water Loss and Improves Skin Hydration and Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topical application of lipids to correct abnormalities in the epidermal lipid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,15-Pentadecanediol (CAS: 14722-40-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,15-Pentadecanediol is a long-chain aliphatic diol, an organic compound characterized by a 15-carbon backbone with hydroxyl (-OH) groups at both terminal positions.[1] Its chemical structure lends it unique physicochemical properties, making it a valuable intermediate in various fields. This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols, with a focus on its role in pharmaceutical sciences and drug development.
Physicochemical and Spectroscopic Data
This compound is a white, colorless, or slightly yellow crystalline solid.[1][2] It is soluble in alcohols and other organic solvents but has low solubility in water.[1] The key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14722-40-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₃₂O₂ | [1][2][4][5] |
| Molecular Weight | 244.41 g/mol | [1][2][4][5] |
| Melting Point | 87 °C | [1] |
| Boiling Point | 366.6 ± 10.0 °C at 760 mmHg | [3] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| pKa | 14.90 ± 0.10 (Predicted) | [1] |
| SMILES | OCCCCCCCCCCCCCCCO | [2] |
| InChIKey | ZBPYFGWSQQFVCJ-UHFFFAOYSA-N | [4][5] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Key Features | Source |
| ¹³C NMR | Spectra available from spectral databases. | [4] |
| GC-MS | NIST Mass Spectrometry Data Center Number: 113063. | [4][6] |
| IR Spectra | Vapor phase IR spectra are available. | [4] |
Synthesis and Manufacturing
The synthesis of this compound typically involves the reduction of the corresponding dicarboxylic acid or its esters.
Common Synthesis Route: Reduction
A primary method for preparing this compound is through the reduction of pentadecanedioic acid or its derivatives, such as methyl 15-hydroxypentadecanoate.[1] This chemical transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as diethyl ether or tetrahydrofuran (THF).
Caption: General synthesis workflow for this compound.
Alternative Synthetic Strategies
Research has also explored the synthesis of related C15 macrocyclic compounds, such as cyclopentadecanone, from renewable resources like vegetable oils.[7] These routes often involve ozonolysis of unsaturated fatty acids to yield difunctional intermediates, which can then be converted to the desired products. While not a direct synthesis of the diol, these methods highlight the utility of C15 building blocks from natural sources.[7]
Applications in Research and Drug Development
This compound serves as a critical intermediate and building block in several industries.
-
Pharmaceutical Manufacturing : Its primary role is as an intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[8] The long, flexible 15-carbon chain is useful for constructing specific molecular architectures.
-
Cosmetics and Personal Care : Due to its surfactant-like properties, it can function as an emulsifier, dispersant, and thickening agent.[1]
-
Industrial Applications : It is also employed as a synthetic softener, lubricant, and an additive in plastics, paints, and inks.[1]
Role as a Building Block in Drug Delivery
Long-chain diols are structurally similar to lipids and can be used in the development of novel drug delivery systems. While direct research on this compound for this purpose is not extensively documented, its bifunctional nature makes it a plausible candidate for synthesizing biodegradable polymers or as a component in lipid-based nanoparticles, analogous to other long-chain diols like 1,16-hexadecanediol.[9] Such polymers can encapsulate hydrophobic drugs, enabling sustained release, improving stability, and reducing systemic side effects.[10]
Caption: Logical flow from this compound to drug delivery.
Biological Activity and Signaling Pathways (Hypothetical)
Direct biological activity or involvement in specific signaling pathways for this compound itself is not established in the literature. It is primarily considered a synthetic intermediate. However, its utility as a building block for drug delivery systems means that the final therapeutic product could influence numerous cellular pathways.
The diagram below illustrates a generalized, hypothetical signaling pathway for a drug delivered by a nanoparticle carrier, which could be synthesized using a polymer derived from a long-chain diol like this compound. This example depicts the nanoparticle being internalized by a cancer cell and releasing a drug that induces ferroptosis, a form of regulated cell death.
Caption: Hypothetical pathway of a nanoparticle-delivered drug inducing ferroptosis.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound. Instrument-specific parameters should always be optimized.
Protocol 1: Synthesis via Reduction of Pentadecanedioic Acid
-
Setup : In a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Reaction : Dissolve pentadecanedioic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.
-
Reflux : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain for 12-18 hours to ensure the reaction goes to completion.
-
Quenching : Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filtration & Extraction : Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF. Combine the filtrate and washes. Remove the THF under reduced pressure using a rotary evaporator. The resulting residue can be extracted with a suitable organic solvent like ethyl acetate.
-
Purification : Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from a solvent system such as ethyl acetate/hexane to yield pure this compound.
Protocol 2: Characterization by GC-MS
-
Sample Preparation : Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup : Introduce the sample into the Gas Chromatograph-Mass Spectrometer (GC-MS). Use a suitable capillary column (e.g., DB-5ms). Set the GC oven with a temperature program that allows for the separation of the analyte from any residual solvent or impurities (e.g., initial temperature 100 °C, ramp to 280 °C at 10 °C/min).
-
Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode at a standard energy of 70 eV. Set the mass analyzer to scan a mass-to-charge (m/z) range of approximately 40-500 amu.
-
Data Acquisition and Analysis : As the compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer.[11] The resulting mass spectrum is recorded. The retention time and the fragmentation pattern can be compared to reference spectra (e.g., from the NIST library) to confirm the identity and purity of this compound.[6]
Safety and Handling
Under general use and storage conditions, this compound is considered relatively safe.[1] However, as with all chemicals, appropriate safety precautions should be taken.
-
Handling : Avoid direct contact with skin and eyes by wearing personal protective equipment (PPE) such as gloves and safety glasses.[1] Avoid inhaling dust or mists.[1]
-
Storage : Store in a dry, cool, and well-ventilated place away from strong oxidizing agents and strong acids.[1][12] Keep containers tightly closed.[12]
For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]
References
- 1. chembk.com [chembk.com]
- 2. clinisciences.com [clinisciences.com]
- 3. This compound | CAS#:14722-40-8 | Chemsrc [chemsrc.com]
- 4. This compound | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (14722-40-8) at Nordmann - nordmann.global [nordmann.global]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. SDS of this compound, Safety Data Sheets, CAS 14722-40-8 - chemBlink [ww.chemblink.com]
An In-depth Technical Guide to the Physical Properties of C15 Alpha,Omega-Diols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of C15 alpha,omega-diols, specifically focusing on pentadecane-1,15-diol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of long-chain aliphatic diols. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics.
Physicochemical Properties of Pentadecane-1,15-diol
Pentadecane-1,15-diol is a long-chain aliphatic diol with the chemical formula C15H32O2.[1][2] It presents as a colorless or slightly yellow crystalline solid.[1][2] Its long hydrocarbon chain and terminal hydroxyl groups give it surfactant-like properties, making it useful in emulsification, dispersion, and thickening applications in various industries, including cosmetics and personal care products.[1][2] It is also utilized as a synthetic softener, plastic additive, and lubricant, and finds application in the manufacturing of paints, inks, and dyes.[1][2]
The key physical and chemical properties of pentadecane-1,15-diol are summarized in the tables below. It is important to note that while some values are experimentally determined, others are estimates and should be treated as such.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H32O2 | [1][3][4] |
| Molecular Weight | 244.41 g/mol | [1][3][4] |
| IUPAC Name | pentadecane-1,15-diol | [3] |
| CAS Number | 14722-40-8 | [1][3][4] |
| XLogP3 | 5.2 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 14 | [3] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
| Complexity | 112 | [3] |
Table 2: Experimentally Determined and Estimated Physical Properties
| Property | Value | Notes | Source |
| Melting Point | 87 °C | [1] | |
| Boiling Point | 303.27 °C | Rough estimate | [1] |
| Density | 0.8954 g/cm³ | Rough estimate | [1] |
| Refractive Index | 1.4741 | Estimate | [1] |
| pKa | 14.90 ± 0.10 | Predicted | [1] |
| Solubility | Soluble in alcohol and organic solvents; difficult to dissolve in water. | Qualitative | [1][2] |
Experimental Protocols
This section details the general methodologies for determining the key physical properties of long-chain diols like pentadecane-1,15-diol.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, characteristic value.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry C15 alpha,omega-diol is packed into a capillary tube to a height of 2-3 mm.[5] The tube is then tapped to ensure the sample is compact.[5]
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[6][7] The capillary tube is placed in the heating block or attached to a thermometer immersed in a heating bath.[7]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of the molten C15 alpha,omega-diol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end downwards.[8][9][10]
-
Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8][9]
-
Heating: The side arm of the Thiele tube is gently heated, causing the heating liquid to circulate and heat the sample evenly.[8][9]
-
Observation: As the sample heats up, a stream of bubbles will emerge from the inverted capillary tube.[8][9] Heating is stopped when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[8][9]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of the C15 alpha,omega-diol is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.[11][12]
-
Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11][12]
-
Separation: The solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[11]
-
Quantification: The concentration of the diol in the saturated solution is determined using a suitable analytical technique, such as gravimetry (evaporating the solvent and weighing the residue) or chromatography (e.g., HPLC).[11][13] The solubility is then expressed in units such as g/L or mol/L.[11]
Visualization of a Relevant Biological Pathway
While C15 alpha,omega-diols are not directly implicated in major signaling pathways, they are products of microbial biosynthesis. The following diagram illustrates a generalized biosynthetic pathway for the production of long-chain α,ω-diols from fatty acids in engineered E. coli.
Caption: Biosynthesis of this compound from Pentadecanoic Acid.
Experimental Workflow for Characterization
The characterization of C15 alpha,omega-diols, particularly from complex matrices such as environmental samples or reaction mixtures, follows a standardized workflow.
Caption: Workflow for the analysis of C15 alpha,omega-diols.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pharmajournal.net [pharmajournal.net]
A Technical Guide to 1,15-Pentadecanediol for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, suppliers, and key applications of 1,15-Pentadecanediol, a versatile long-chain aliphatic diol with growing relevance in advanced drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound (CAS No. 14722-40-8) is a linear, bifunctional organic molecule characterized by a 15-carbon aliphatic chain with hydroxyl groups at its terminal positions.[1] Its long hydrocarbon backbone imparts significant hydrophobicity, while the two hydroxyl groups provide reactive sites for chemical modification. These properties make it a valuable building block in various fields, including the synthesis of polymers, surfactants, and lubricants.[1][2] For the pharmaceutical and biotechnology sectors, this compound and similar long-chain diols are gaining attention as critical components in the design of sophisticated drug delivery systems and novel therapeutic modalities.[3]
This technical guide provides a comprehensive overview of the commercial availability and suppliers of this compound. It further delves into its emerging application as a linker in the synthesis of PROTACs, offering a detailed experimental workflow and a visualization of the associated signaling pathway to support researchers and professionals in drug development.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 95% to over 99%.[4][5] The compound is generally supplied as a white to off-white powder or solid.[5]
Key suppliers for this compound include:
-
Shanghai Macklin Biochemical Co., Ltd. [1]
-
CymitQuimica
-
Zhangjiagang Free Trade Zone Megawide Chemical Technology Co., Ltd. [5]
-
MedChemExpress [3]
-
MOLNOVA [2]
-
Career Henan Chemical Co., Ltd. [6]
-
Tetrahedron [7]
These suppliers offer various quantities, from gram to kilogram scales, with some also providing bulk and custom synthesis options. Researchers should consult individual supplier websites and documentation for the most current pricing, availability, and detailed specifications.
Technical Data and Specifications
Sourcing high-quality reagents is paramount for reproducible research and successful drug development. The following table summarizes typical quantitative data and physical properties of this compound compiled from various suppliers and chemical databases. It is essential to refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.
| Property | Value |
| CAS Number | 14722-40-8 |
| Molecular Formula | C₁₅H₃₂O₂ |
| Molecular Weight | 244.41 g/mol |
| Appearance | White to off-white powder or solid |
| Purity | ≥95% to >99% (method-dependent, e.g., GC, HPLC) |
| Melting Point | ~87 °C |
| Boiling Point | ~303.27 °C (rough estimate) |
| Solubility | Soluble in alcohols and organic solvents; poorly soluble in water.[1] |
| Density | ~0.9 g/cm³ (estimate) |
| Refractive Index | ~1.462 (estimate) |
| Flash Point | ~161.4 °C |
Application in Drug Development: A PROTAC Linker
A significant and promising application of this compound in drug development is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease.[8]
A PROTAC molecule consists of three components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9] The linker is a critical element, as its length, flexibility, and chemical nature influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI.[]
Long-chain aliphatic diols like this compound can be functionalized and incorporated as hydrophobic, flexible linkers in PROTAC design.[] The alkyl nature of the linker can impact the physicochemical properties of the PROTAC, such as cell permeability.[12]
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the key steps in this process.
Caption: PROTAC-mediated protein degradation pathway.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[13] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI. The resulting poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[14] The PROTAC molecule is not consumed in this process and can act catalytically to induce the degradation of multiple POI molecules.
Experimental Protocols
The synthesis of a PROTAC involves a modular approach. The following section outlines a general experimental workflow for synthesizing a PROTAC using a bifunctional linker derived from this compound. This protocol is illustrative and will require optimization based on the specific POI ligand and E3 ligase ligand being used.
Workflow for PROTAC Synthesis using a this compound-derived Linker
Caption: A generalized experimental workflow for PROTAC synthesis.
Detailed Methodologies:
1. Synthesis of a Bifunctional Linker from this compound:
-
Objective: To create a linker with two different reactive functional groups for sequential conjugation.
-
Example Protocol (Amine and Carboxylic Acid):
-
Monoprotection: React this compound with one equivalent of a protecting group (e.g., tert-butyldimethylsilyl chloride) to selectively protect one hydroxyl group.
-
Activation and Amination: Activate the free hydroxyl group (e.g., by converting it to a mesylate or tosylate) and then displace it with an amine source (e.g., sodium azide followed by reduction, or direct reaction with a protected amine).
-
Deprotection: Remove the protecting group from the other end to reveal the hydroxyl group.
-
Oxidation: Oxidize the newly freed hydroxyl group to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent or TEMPO-mediated oxidation).
-
Purification: Purify the resulting bifunctional linker (e.g., amino-pentadecacarboxylic acid) by chromatography.
-
2. Sequential Conjugation to Form the PROTAC:
-
Objective: To couple the POI ligand and the E3 ligase ligand to the bifunctional linker.
-
Example Protocol (Amide Bond Formation):
-
First Coupling: Activate the carboxylic acid of the linker using a coupling agent (e.g., HATU, HOBt) and react it with an amine-functionalized POI ligand in the presence of a non-nucleophilic base (e.g., DIPEA). Purify the resulting intermediate.
-
Second Coupling: If the amine on the linker is protected (e.g., with a Boc group), deprotect it using an appropriate acid (e.g., TFA). Then, couple the free amine with a carboxylic acid-functionalized E3 ligase ligand using a similar amide coupling procedure as in the first step.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve high purity.
-
3. Characterization and Evaluation:
-
Structural Verification: Confirm the identity and purity of the synthesized PROTAC using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Evaluation:
-
Binding Assays: Confirm that the PROTAC can bind to both the POI and the E3 ligase using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Cellular Degradation Assay: Treat cultured cells with the PROTAC and measure the levels of the target protein over time using Western blotting or quantitative mass spectrometry to determine the concentration at which 50% degradation occurs (DC50) and the maximum degradation (Dmax).[15]
-
Conclusion
This compound is a readily available chemical building block with significant potential for application in advanced drug development. Its role as a versatile linker in the synthesis of PROTACs highlights the growing importance of long-chain aliphatic diols in creating sophisticated therapeutic agents. This guide provides a foundational understanding of its commercial landscape, technical specifications, and a practical framework for its application in the cutting-edge field of targeted protein degradation. Researchers and drug development professionals can leverage this information to explore the utility of this compound in their own discovery and development programs.
References
- 1. chembk.com [chembk.com]
- 2. Pentadecane-1,15-diol | 14722-40-8 | MOLNOVA [molnova.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CAS#:14722-40-8 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 14722-40-8 [chemicalbook.com]
- 7. 14722-40-8 | this compound | Tetrahedron [thsci.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 1,15-Pentadecanediol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,15-Pentadecanediol is a long-chain aliphatic diol that holds significant promise as a monomer for the synthesis of a variety of biodegradable and biocompatible polymers. Its 15-carbon backbone imparts flexibility, hydrophobicity, and unique thermal properties to the resulting polymers, making them attractive candidates for a range of applications, particularly in the fields of drug delivery, medical devices, and specialty elastomers. This document provides detailed application notes and experimental protocols for the synthesis of polyesters and polyurethanes using this compound.
The long aliphatic chain of this compound can lead to polymers with lower melting points and glass transition temperatures compared to those synthesized with shorter-chain diols. This can be advantageous for creating flexible materials and for processing at lower temperatures. Furthermore, the hydrophobicity imparted by the long alkyl chain can be leveraged to control the release of hydrophobic drugs from a polymer matrix.
Applications in Polymer Synthesis
The bifunctional nature of this compound, with hydroxyl groups at both ends of its long aliphatic chain, allows it to be readily incorporated into polymers through condensation reactions. The primary applications lie in the synthesis of:
-
Polyesters: Through polycondensation with dicarboxylic acids or their derivatives, this compound can form a wide range of aliphatic polyesters. These materials are often biodegradable and can be tailored for specific applications by selecting the appropriate diacid comonomer.[1]
-
Polyurethanes: The reaction of this compound with diisocyanates yields polyurethanes. The long, flexible chain of the diol can act as a soft segment in the polyurethane structure, leading to elastomeric materials with good flexibility and low-temperature performance.
Data Presentation: Predicted Properties of Polymers Derived from this compound
While specific experimental data for polymers synthesized directly with this compound is limited in publicly available literature, the properties can be reasonably extrapolated from studies on homologous series of aliphatic polyesters and polyurethanes. The following tables summarize the predicted properties based on trends observed with varying diol chain lengths.[1][2]
Table 1: Predicted Thermal Properties of Polyesters from this compound and Various Diacids
| Diacid Comonomer | Predicted Glass Transition Temperature (Tg) (°C) | Predicted Melting Temperature (Tm) (°C) |
| Succinic Acid | -50 to -45 | 75 - 85 |
| Adipic Acid | -55 to -50 | 65 - 75 |
| Sebacic Acid | -60 to -55 | 70 - 80 |
Table 2: Predicted Mechanical Properties of Polyurethanes from this compound and Diisocyanates
| Diisocyanate Comonomer | Predicted Tensile Strength (MPa) | Predicted Elongation at Break (%) |
| Hexamethylene Diisocyanate (HDI) | 15 - 25 | 600 - 800 |
| Methylene Diphenyl Diisocyanate (MDI) | 20 - 35 | 500 - 700 |
Experimental Protocols
The following are detailed protocols for the synthesis of polyesters and polyurethanes using this compound.
Protocol 1: Synthesis of Poly(pentadecamethylene sebacate) via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and sebacic acid using a two-stage melt polycondensation method.
Materials:
-
This compound
-
Sebacic Acid
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas (high purity)
-
Chloroform
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Esterification:
-
Place equimolar amounts of this compound and sebacic acid in the three-necked flask.
-
Add the catalyst (e.g., 0.1 mol% based on the diacid).
-
Assemble the reaction apparatus and purge with nitrogen for 15 minutes.
-
Heat the mixture to 180°C under a slow stream of nitrogen with mechanical stirring.
-
Water will be produced as a byproduct and should be collected. Maintain these conditions for 4 hours.
-
-
Polycondensation:
-
Gradually increase the temperature to 220°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 1 hour to avoid excessive bubbling.
-
Continue the reaction under high vacuum for 6-8 hours, or until the desired molecular weight is achieved (indicated by a significant increase in viscosity).
-
To stop the reaction, remove the heat and break the vacuum with nitrogen.
-
-
Purification:
-
Dissolve the resulting polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Protocol 2: Synthesis of a Polyurethane from this compound and Hexamethylene Diisocyanate (HDI)
This protocol describes a one-shot solution polymerization method for synthesizing a polyurethane.
Materials:
-
This compound
-
Hexamethylene Diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous Toluene
-
Methanol
Equipment:
-
Dry, three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Condenser
Procedure:
-
Reaction Setup:
-
In the flask, dissolve this compound in anhydrous toluene under a nitrogen atmosphere.
-
Add the DBTDL catalyst (e.g., 0.05 wt% of the total reactants).
-
Heat the solution to 80°C with stirring.
-
-
Polymerization:
-
Slowly add an equimolar amount of HDI to the reaction mixture through the dropping funnel over 30 minutes.
-
Maintain the reaction at 80°C for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polyurethane by pouring the toluene solution into a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Dry the polymer under vacuum at 50°C.
-
Mandatory Visualizations
Caption: Workflow for Polyester Synthesis via Melt Polycondensation.
Caption: One-Shot Solution Polymerization of Polyurethane.
Caption: Generalized Pathway for Polymer-Based Drug Delivery.
References
Application Notes and Protocols: 1,15-Pentadecanediol in Polymer Synthesis
Introduction
1,15-Pentadecanediol is a long-chain aliphatic diol (C15H32O2) that serves as a valuable monomer for synthesizing specialized polyesters and polyurethanes.[1][2] Its long, flexible 15-carbon chain imparts unique properties to polymers, making them particularly suitable for applications in the biomedical and pharmaceutical fields. The incorporation of this compound can enhance hydrophobicity, increase flexibility, and lower the glass transition temperature of the resulting polymers. These characteristics are highly desirable for creating advanced drug delivery systems, biocompatible coatings for medical devices, and soft-segment elastomers.[3] This document provides detailed application notes and experimental protocols for utilizing this compound as a monomer in the synthesis of polyesters and polyurethanes.
Application Notes for Drug Development
The use of this compound as a monomer or chain extender allows for the precise tuning of polymer properties for drug delivery applications.[4]
-
Enhanced Hydrophobicity: The long aliphatic C15 chain significantly increases the hydrophobicity of the polymer backbone. This is advantageous for controlling water uptake in drug delivery matrices, thereby modulating the release profiles of both hydrophilic and hydrophobic drugs.[3] This property is crucial for developing sustained-release formulations.
-
Increased Flexibility and Lowered Glass Transition Temperature (Tg): Incorporating the flexible 15-carbon chain into the polymer structure lowers the glass transition temperature of the soft segment and increases the overall flexibility of the material.[5] This results in softer, more pliable polymers ideal for applications requiring conformity to biological tissues, such as flexible medical implants and transdermal patches.
-
Biocompatibility and Biodegradability: Polyesters and polyurethanes based on long-chain diols can be designed to be biodegradable. The ester and urethane linkages are susceptible to hydrolysis, and the resulting monomer, this compound, is expected to have a favorable biocompatibility profile. Biodegradable polymers are widely used for creating therapeutic systems that degrade at a controlled rate, releasing the drug and eliminating the need for surgical removal.
Quantitative Data Summary
While specific experimental data for polymers derived exclusively from this compound is limited in publicly available literature, the following tables summarize the well-established trends observed when increasing the chain length of aliphatic diols used as chain extenders in polyurethanes. The data for this compound is extrapolated based on these trends.
Table 1: Expected Mechanical Properties of Polyurethanes with Varying Long-Chain Diol Chain Extenders
| Diol Chain Extender | Chemical Structure | Tensile Strength (MPa) (Expected Range) | Elongation at Break (%) (Expected Range) | Young's Modulus (MPa) (Expected Range) |
|---|---|---|---|---|
| 1,4-Butanediol (BDO) | HO-(CH₂)₄-OH | 35 - 50 | 400 - 600 | 20 - 40 |
| 1,6-Hexanediol (HDO) | HO-(CH₂)₆-OH | 30 - 45 | 450 - 650 | 15 - 30 |
| 1,10-Decanediol | HO-(CH₂)₁₀-OH | 25 - 40 | 500 - 700 | 10 - 25 |
| 1,12-Dodecanediol | HO-(CH₂)₁₂-OH | 20 - 35 | 550 - 750 | 8 - 20 |
| This compound | HO-(CH₂)₁₅-OH | 15 - 30 (Estimated) | 600 - 800 (Estimated) | 5 - 15 (Estimated) |
Note: These values are representative and can vary significantly based on the specific diisocyanate, polyol, and synthesis conditions used. Data for BDO, HDO, and Decanediol are based on established trends.[5]
Table 2: Expected Thermal Properties of Polyurethanes with Varying Long-Chain Diol Chain Extenders
| Diol Chain Extender | Glass Transition Temp. (Tg) of Soft Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) |
|---|---|---|
| 1,4-Butanediol (BDO) | -30 to -50 | 180 - 220 |
| 1,6-Hexanediol (HDO) | -35 to -55 | 170 - 210 |
| 1,10-Decanediol | -40 to -60 | 160 - 200 |
| This compound | -45 to -65 (Estimated) | 150 - 190 (Estimated) |
Note: The properties are influenced by the specific polyol and diisocyanate used in the synthesis.[5]
Experimental Protocols & Workflows
The following are detailed protocols for the synthesis of polyesters and polyurethanes using this compound.
Polyester Synthesis via Polycondensation
This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., Azelaic Acid) via melt polycondensation.
Materials:
-
This compound
-
Azelaic Acid (AA)
-
Catalyst (e.g., Titanium (IV) butoxide)
-
Anhydrous solvents for purification (e.g., Chloroform, Methanol)
Protocol:
-
Drying of Reagents: Dry this compound and Azelaic Acid under vacuum at 60-80°C for at least 4 hours to remove any residual moisture.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add the desired molar ratio of Azelaic Acid and an excess of this compound (e.g., a molar ratio of 1:1.25 AA:Diol).[6]
-
Catalyst Addition: Add the catalyst, Titanium (IV) butoxide, to the reaction mixture (e.g., 0.1 mol% relative to the dicarboxylic acid).
-
First Stage - Esterification: Heat the mixture to 150°C under a slow stream of nitrogen with constant stirring. Water produced during the esterification reaction will be collected in the distillation condenser. Continue this stage for approximately 5-7 hours.[6]
-
Second Stage - Polycondensation: Gradually reduce the pressure to below 300 Torr and slowly increase the temperature to 180-200°C. High vacuum helps to remove the water and drives the polymerization reaction toward higher molecular weights.[6]
-
Monitoring: Monitor the reaction progress by observing the increase in viscosity of the mixture. The reaction is typically continued for 10-20 hours.
-
Purification: Cool the resulting polymer to room temperature and dissolve it in a minimal amount of chloroform. Precipitate the polyester by pouring the solution into a large volume of cold methanol with vigorous stirring.[6]
-
Drying: Collect the precipitated polyester by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Polyurethane Synthesis via Two-Step (Prepolymer) Method
The two-step method offers better control over the polymer structure by first forming an isocyanate-terminated prepolymer, which is then chain-extended with this compound.[7][8]
Materials:
-
Macrodiol/Polyol (e.g., Polycaprolactone diol - PCL, dried)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI)
-
Chain Extender: this compound (dried)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
Protocol:
-
Drying of Reagents: Thoroughly dry the polyol and this compound under vacuum at 80-100°C for several hours. Ensure all glassware is flame-dried or oven-dried. The solvent (DMF) must be anhydrous.
-
Step 1: Prepolymer Synthesis:
-
In a reaction flask under a nitrogen atmosphere, add the dried polyol.
-
Add an excess of the diisocyanate (e.g., a 2:1 molar ratio of NCO:OH).[5]
-
Heat the mixture to 60-80°C with constant stirring. Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.[5] The progress can be monitored by titration of the NCO content.
-
-
Step 2: Chain Extension:
-
In a separate flask, dissolve the dried this compound in anhydrous DMF to create a chain extender solution.
-
Cool the prepolymer from Step 1 to a suitable temperature (e.g., 50-60°C) and add a catalytic amount of DBTDL (e.g., 0.1-0.2 wt%).
-
Slowly add the this compound solution to the vigorously stirred prepolymer mixture. The stoichiometry should be such that the final NCO:OH ratio is approximately 1:1.
-
-
Polymerization: Continue stirring the mixture at 60-70°C for an additional 2-6 hours. The viscosity of the solution will increase significantly as the polyurethane forms.[5]
-
Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature. Precipitate the polyurethane by pouring it into a non-solvent like cold water or methanol.
-
Washing and Drying: Wash the collected polymer several times with the non-solvent to remove any unreacted monomers or residual solvent. Dry the final polyurethane product in a vacuum oven at 50-60°C to a constant weight.
References
- 1. This compound | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Untapped Potential of 1,15-Pentadecanediol in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,15-Pentadecanediol, a long-chain aliphatic diol, is emerging as a valuable building block in pharmaceutical synthesis, particularly in the rational design of sophisticated drug candidates. Its 15-carbon backbone offers a unique combination of lipophilicity and conformational flexibility, making it an attractive component for constructing linkers in targeted therapies and for the synthesis of macrocyclic compounds. This document provides detailed application notes and hypothetical, yet representative, experimental protocols for the use of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein degradation machinery.
Application Note 1: this compound as a Hydrophobic Linker in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and physicochemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.
Long-chain alkyl linkers, such as those derived from this compound, offer several advantages in PROTAC design:
-
Enhanced Membrane Permeability: The hydrophobic nature of the C15 alkyl chain can improve the passive diffusion of the PROTAC molecule across cell membranes, a common challenge for these relatively large molecules.
-
Optimal Spatial Orientation: The flexible 15-carbon chain allows for a wide range of spatial orientations between the POI and E3 ligase, increasing the probability of forming a productive ternary complex. The optimal linker length is often determined empirically, and a C15 linker provides a significant extension for targets that are distant from the E3 ligase.
-
Synthetic Versatility: The terminal hydroxyl groups of this compound can be readily functionalized to introduce various reactive handles for conjugation with the target-binding and E3 ligase-binding moieties.
While specific PROTACs utilizing a C15 linker derived from this compound are not yet widely reported in peer-reviewed literature, the following protocols provide a robust framework for its application based on established synthetic methodologies for PROTACs with long alkyl linkers.
Experimental Protocols: Synthesis of a Hypothetical PROTAC with a C15 Linker
This section details a representative multi-step synthesis of a hypothetical PROTAC, herein named "PROTAC-C15-Exemplar," which incorporates a linker derived from this compound. The synthesis is divided into three main stages:
-
Synthesis of a Bifunctional C15 Linker: Conversion of this compound into a linker with orthogonal reactive groups.
-
Conjugation to the E3 Ligase Ligand: Attachment of the C15 linker to a derivative of Thalidomide, a common E3 ligase (Cereblon) ligand.
-
Final PROTAC Assembly: Coupling of the linker-E3 ligase ligand conjugate with a hypothetical target protein binder.
Stage 1: Synthesis of a Bifunctional C15 Linker (L-C15-N3)
This protocol describes the conversion of this compound into 1-azido-15-hydroxypentadecane, a heterobifunctional linker.
Reaction Scheme:
HO-(CH₂)₁₅-OH → HO-(CH₂)₁₅-OTs → N₃-(CH₂)₁₅-OH
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | 98% |
| p-Toluenesulfonyl chloride (TsCl) | Acros Organics | 99% |
| Pyridine | Fisher Scientific | Anhydrous, 99.8% |
| Dichloromethane (DCM) | VWR | Anhydrous, 99.8% |
| Sodium azide (NaN₃) | Alfa Aesar | 99.5% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
Experimental Protocol:
-
Monotosylation of this compound:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add a solution of TsCl (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the monotosylated intermediate.
-
-
Azide Substitution:
-
Dissolve the monotosylated intermediate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford 1-azido-15-hydroxypentadecane (L-C15-N3).
-
Quantitative Data (Hypothetical):
| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 15-hydroxypentadecyl 4-methylbenzenesulfonate | 5.00 | 6.85 | 85 | 97 |
| 2 | 1-azido-15-hydroxypentadecane (L-C15-N3) | 6.80 | 4.23 | 92 | 98 |
Stage 2: Conjugation of L-C15-N3 to an E3 Ligase Ligand
This protocol describes the etherification of a Thalidomide derivative with the C15 linker.
Reaction Scheme:
Thalidomide-OH + L-C15-N3 → Thalidomide-O-(CH₂)₁₅-N₃
Materials and Reagents:
| Reagent | Supplier | Purity |
| 4-hydroxy-thalidomide | MedChemExpress | 99% |
| 1-azido-15-hydroxypentadecane (L-C15-N3) | Synthesized in Stage 1 | 98% |
| Triphenylphosphine (PPh₃) | Sigma-Aldrich | 99% |
| Diisopropyl azodicarboxylate (DIAD) | Acros Organics | 97% |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous, 99.9% |
Experimental Protocol (Mitsunobu Reaction):
-
To a solution of 4-hydroxy-thalidomide (1.2 eq) and 1-azido-15-hydroxypentadecane (1.0 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add DIAD (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (DCM:Methanol gradient) to yield the thalidomide-linker conjugate.
Quantitative Data (Hypothetical):
| Product | Starting Material (g) | Product (g) | Yield (%) | Purity (by LC-MS) (%) |
| Thalidomide-O-(CH₂)₁₅-N₃ | 4.20 | 5.82 | 75 | 96 |
Stage 3: Final PROTAC Assembly (PROTAC-C15-Exemplar)
This protocol describes the final assembly of the PROTAC via a "click chemistry" reaction followed by reduction of the azide.
Reaction Scheme:
-
Thalidomide-O-(CH₂)₁₅-N₃ + Alkyne-POI → Thalidomide-O-(CH₂)₁₅-triazole-POI
-
Reduction of the azide is not necessary in this scheme.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Thalidomide-O-(CH₂)₁₅-N₃ | Synthesized in Stage 2 | 96% |
| Alkyne-functionalized POI ligand | Custom Synthesis | 95% |
| Copper(II) sulfate pentahydrate | Sigma-Aldrich | 98% |
| Sodium ascorbate | Acros Organics | 99% |
| tert-Butanol/Water | Fisher Scientific | N/A |
Experimental Protocol (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the thalidomide-linker conjugate (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC-C15-Exemplar by preparative HPLC.
Quantitative Data (Hypothetical):
| Product | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC) (%) |
| PROTAC-C15-Exemplar | 1.00 | 0.85 | 65 | >99 |
Visualizations
Synthetic Workflow for PROTAC-C15-Exemplar
Caption: Synthetic workflow for the hypothetical PROTAC-C15-Exemplar.
General Mechanism of Action for a PROTAC
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound represents a promising, yet underexplored, building block in modern pharmaceutical synthesis. Its long aliphatic chain is particularly well-suited for the development of linkers in targeted protein degraders like PROTACs, where it can favorably modulate physicochemical properties and facilitate the formation of a productive ternary complex. The provided hypothetical protocols and workflows, based on established chemical principles, offer a practical guide for researchers to begin exploring the potential of this compound in their drug discovery programs. Further investigation into its incorporation into macrocyclic drugs and other complex molecular architectures is also warranted.
Application Note: Protocols for the Esterification of 1,15-Pentadecanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,15-Pentadecanediol is a long-chain aliphatic diol, a versatile building block in organic synthesis. Its terminal hydroxyl groups can be functionalized through esterification to produce a variety of diesters with applications as lubricants, plasticizers, and precursors for polymers and pharmaceuticals.[1] This document provides detailed protocols for three common esterification methods applied to this compound: the classic Fischer-Speier esterification, the mild Steglich esterification, and the selective enzymatic esterification.
Comparative Overview of Esterification Methods
The choice of esterification method depends on the specific requirements of the synthesis, such as the sensitivity of the substrates, desired yield, and reaction conditions.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Enzymatic Esterification |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, p-TsOH) | DCC or EDC, DMAP | Immobilized Lipase (e.g., Novozym 435) |
| Typical Solvents | Toluene, Hexane (often with Dean-Stark) or excess alcohol | Dichloromethane (DCM), Tetrahydrofuran (THF) | n-Hexane, Isooctane, or solvent-free |
| Temperature | 60–120 °C (Reflux) | Room Temperature | 40–80 °C |
| Reaction Time | 1–24 hours | 1–12 hours | 4–24 hours |
| Typical Yields | Moderate to High (equilibrium driven) | High (>80%)[2][3] | High (>90%)[4] |
| Key Advantages | Inexpensive reagents, suitable for large scale.[5] | Mild conditions, suitable for acid-sensitive substrates.[6][7] | High selectivity, environmentally friendly. |
| Key Disadvantages | Harsh acidic conditions, equilibrium limited.[5] | Expensive reagents, formation of urea byproduct.[6] | Slower reaction rates, potential for enzyme inhibition. |
Experimental Protocols
Protocol 1: Fischer-Speier Di-esterification of this compound
This protocol describes the acid-catalyzed esterification to form a diester. The reaction is driven to completion by removing water using a Dean-Stark apparatus.[8][9]
Materials:
-
This compound
-
Carboxylic Acid (e.g., Acetic Acid, 2.2 equivalents)
-
p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the chosen carboxylic acid (2.2 eq), and p-TsOH (0.05 eq).
-
Add toluene to the flask to dissolve the reactants.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diester.
-
Purify the product by column chromatography or distillation if necessary.
Protocol 2: Steglich Di-esterification of this compound
This method is ideal for creating esters under mild, neutral conditions, particularly when using sensitive carboxylic acids.[6][7]
Materials:
-
This compound
-
Carboxylic Acid (2.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 2.5 equivalents)
-
4-Dimethylaminopyridine (DMAP, 0.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Citric acid solution (5% aqueous)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the carboxylic acid (2.2 eq), and DMAP (0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (2.5 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form.[6]
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude diester.
-
Purify via column chromatography to remove any remaining DCU and other impurities.
Protocol 3: Enzymatic Di-esterification of this compound
This protocol utilizes an immobilized lipase for the selective and efficient synthesis of the diester, often in a solvent-free system. This protocol is adapted from the synthesis of decane-1,10-diyl bis(2-methylpentanoate).[4]
Materials:
-
This compound
-
Carboxylic Acid (e.g., a long-chain fatty acid, 2.1 - 2.5 equivalents)
-
Immobilized Lipase B from Candida antarctica (Novozym 435, 1-5% w/w of substrates)
-
Molecular sieves (3Å, optional, for water removal)[10]
-
Thermostated batch reactor or heated shaking incubator
Enzymatic Reaction Parameters:
| Parameter | Typical Range | Rationale & Remarks |
| Temperature | 60 - 80 °C | Balances reaction rate and enzyme stability.[4] |
| Enzyme Conc. | 1 - 5% (w/w of substrates) | Higher concentration increases rate but also cost.[4] |
| Substrate Ratio (Acid:Diol) | 2.1:1 to 2.5:1 | A slight excess of the acid can drive the reaction to completion.[4] |
| Agitation Speed | 150 - 250 rpm | Ensures proper mixing without damaging the immobilized enzyme. |
| Reaction Time | 6 - 24 hours | Dependent on other parameters; should be monitored.[4] |
Procedure:
-
Add this compound and the carboxylic acid to a thermostated reactor.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C) with stirring to form a homogeneous melt.
-
Add the immobilized lipase (e.g., Novozym 435, 2.5% w/w) to initiate the reaction.
-
Maintain the reaction at the set temperature with constant agitation for 6-24 hours.
-
Monitor the reaction progress by analyzing aliquots (e.g., by measuring the acid number or using GC).
-
Upon completion, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be washed and reused.
-
The resulting product can be used directly or purified further if required.
Visualization of Protocols
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound diesters.
Caption: General workflow for esterification of this compound.
Steglich Esterification Components
This diagram shows the logical relationship between the key components in a Steglich esterification reaction.
Caption: Key components and their roles in Steglich esterification.
Characterization of this compound Diesters
Confirmation of the ester formation and assessment of purity can be achieved using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The successful formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching absorption band in the region of 1750-1735 cm⁻¹. The disappearance of the broad O-H stretch from the starting diol is also indicative of the reaction's completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbons adjacent to the ester oxygen (CH₂-O-C=O) will show a characteristic downfield shift to approximately 3.7-4.1 ppm. Protons on the carbons alpha to the carbonyl group (C=O-CH₂) will appear around 2.0-2.2 ppm.
-
¹³C NMR: The carbonyl carbon of the ester group will produce a signal in the range of 170-180 ppm. The carbons bonded to the ester oxygen (CH₂-O) will be shifted downfield compared to the starting diol.
-
-
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the final diester product, verifying that both hydroxyl groups have been esterified.
References
- 1. chembk.com [chembk.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimie.ucv.ro [chimie.ucv.ro]
- 4. Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. mdpi.com [mdpi.com]
1,15-Pentadecanediol: Application Notes and Protocols for Use as a Plasticizer and Lubricant Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,15-Pentadecanediol is a long-chain aliphatic diol with the chemical formula C₁₅H₃₂O₂. Its linear structure and the presence of hydroxyl groups at both ends suggest its potential utility in various industrial and research applications, including as a plasticizer for polymers and as an additive in lubricant formulations. While extensive research specifically on this compound for these applications is not widely published, this document provides detailed application notes and experimental protocols based on established methodologies for analogous long-chain diols. These guidelines are intended to serve as a comprehensive resource for researchers and professionals exploring the potential of this compound.
This compound as a Plasticizer
Long-chain diols and their derivatives can be incorporated into polymer matrices to increase flexibility, reduce brittleness, and lower the glass transition temperature (Tg). The long aliphatic chain of this compound can enhance compatibility with certain polymers, while the terminal hydroxyl groups can provide sites for interaction or further chemical modification.
Application Notes
When used as a plasticizer, this compound is expected to improve the processability and mechanical properties of polymers such as polyvinyl chloride (PVC). The effectiveness of a plasticizer is typically evaluated by measuring changes in the polymer's thermal and mechanical properties.
Key Performance Indicators:
-
Glass Transition Temperature (Tg): A significant reduction in Tg indicates effective plasticization.
-
Tensile Strength and Elongation at Break: Plasticizers generally decrease tensile strength and increase elongation at break, indicating a more flexible material.
-
Hardness: A decrease in Shore hardness is expected with the addition of a plasticizer.
Hypothetical Performance Data
The following table presents hypothetical data for PVC plasticized with this compound, illustrating the expected trends. This data is for illustrative purposes and should be verified experimentally.
| Property | Unplasticized PVC | PVC with 20 phr this compound | PVC with 40 phr this compound |
| Glass Transition Temperature (Tg) (°C) | 85 | 55 | 30 |
| Tensile Strength (MPa) | 50 | 35 | 20 |
| Elongation at Break (%) | 5 | 150 | 300 |
| Shore A Hardness | 100 | 85 | 70 |
phr: parts per hundred parts of resin
Experimental Protocol: Evaluation of this compound as a Plasticizer for PVC
This protocol outlines the steps for preparing and testing PVC samples plasticized with this compound.
1. Materials and Equipment:
-
PVC resin
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill or internal mixer
-
Hydraulic press with heating and cooling capabilities
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM) for tensile testing
-
Shore durometer for hardness testing
2. Sample Preparation:
-
Dry the PVC resin at 60-70°C for at least 4 hours to remove any moisture.
-
On a two-roll mill heated to 160-170°C, add the PVC resin and allow it to form a continuous sheet.
-
Gradually add the pre-weighed thermal stabilizer to the molten PVC.
-
Slowly add the desired amount of this compound to the PVC sheet on the mill.
-
Mill the mixture for 5-10 minutes until a homogeneous blend is obtained.
-
Sheet off the compounded material from the mill.
-
Press the sheets into the desired thickness for testing using a hydraulic press at 170-180°C for 5 minutes, followed by cooling under pressure.
3. Characterization:
-
Thermal Analysis (DSC):
-
Cut a small sample (5-10 mg) from the pressed sheet.
-
Heat the sample in the DSC from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.
-
Cool the sample to -50°C at 10°C/min.
-
Heat the sample again to 200°C at 10°C/min. The Tg is determined from the second heating scan.
-
-
Mechanical Testing (UTM):
-
Cut dumbbell-shaped specimens from the pressed sheets according to ASTM D638.
-
Conduct tensile testing at a crosshead speed of 50 mm/min.
-
Record the tensile strength and elongation at break.
-
-
Hardness Testing:
-
Use a Shore A durometer to measure the hardness of the pressed sheets according to ASTM D2240.
-
This compound as a Lubricant Additive
In lubricant formulations, long-chain alcohols can function as friction modifiers and anti-wear additives. The polar hydroxyl groups can adsorb onto metal surfaces, forming a protective film that reduces friction and wear between moving parts. The long alkyl chain contributes to the formation of a low-shear boundary film.
Application Notes
When blended with a base oil, this compound is expected to improve the tribological properties of the lubricant.
Key Performance Indicators:
-
Coefficient of Friction (COF): A lower COF indicates better lubricity.
-
Wear Scar Diameter (WSD): A smaller WSD on the test ball indicates better anti-wear performance.
Hypothetical Performance Data
The following table presents hypothetical data from a four-ball tribological test, illustrating the potential effects of this compound as a lubricant additive. This data is for illustrative purposes and should be verified experimentally.
| Lubricant | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (mm) |
| Base Oil (e.g., PAO 4) | 0.12 | 0.65 |
| Base Oil + 1% w/w this compound | 0.09 | 0.50 |
| Base Oil + 2% w/w this compound | 0.08 | 0.45 |
Experimental Protocol: Evaluation of this compound as a Lubricant Additive
This protocol describes the procedure for evaluating the tribological performance of this compound in a base oil using a four-ball tribometer.
1. Materials and Equipment:
-
Base oil (e.g., Polyalphaolefin - PAO 4)
-
This compound
-
Four-ball tribometer
-
Steel balls (e.g., AISI 52100 steel)
-
Ultrasonic bath
-
Solvents for cleaning (e.g., heptane, isopropanol)
-
Optical microscope with a measurement tool
2. Lubricant Preparation:
-
Prepare blends of this compound in the base oil at desired concentrations (e.g., 1% and 2% w/w).
-
Heat the mixture gently (e.g., to 60°C) and stir until the this compound is completely dissolved.
-
Allow the blends to cool to room temperature before testing.
3. Tribological Testing:
-
Thoroughly clean the steel balls and the test cup with solvents in an ultrasonic bath and dry them.
-
Assemble the four-ball test configuration with three stationary balls in the cup and one rotating ball on top.
-
Add the lubricant blend to the test cup, ensuring the stationary balls are fully immersed.
-
Conduct the test under specified conditions (e.g., according to ASTM D4172: 1200 rpm, 40 kgf load, 75°C, 60 minutes).
-
Record the friction torque throughout the test to calculate the COF.
4. Wear Analysis:
-
After the test, disassemble the setup and clean the three stationary balls.
-
Measure the diameter of the wear scars on the three stationary balls in two perpendicular directions using an optical microscope.
-
Calculate the average wear scar diameter.
Safety Precautions
As with any chemical, appropriate safety measures should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Application Notes and Protocols: 1,15-Pentadecanediol in Cosmetics and Personal Care
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,15-Pentadecanediol (CAS No. 14722-40-8) is a long-chain aliphatic diol with the molecular formula C₁₅H₃₂O₂. Its amphiphilic nature, possessing both a long hydrophobic carbon chain and two hydrophilic hydroxyl groups, suggests its utility in cosmetic and personal care formulations as a multifunctional ingredient. Potential applications include its use as an emulsifier, stabilizer, thickener, and skin-conditioning agent.[1] These application notes provide a framework for evaluating the efficacy and safety of this compound and protocols for its incorporation into cosmetic formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its high melting point indicates it is a solid at room temperature, and its solubility profile suggests it is suitable for use in oil-in-water and water-in-oil emulsions.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₂O₂ | [1][2][3] |
| Molecular Weight | 244.41 g/mol | [2][3] |
| Appearance | Colorless to slightly yellow crystal | [1] |
| Melting Point | ~87 °C | [1] |
| Solubility | Soluble in alcohol and organic solvents; poorly soluble in water | [1] |
Applications in Cosmetics and Personal Care
Based on its chemical structure, this compound is proposed to function in the following capacities:
-
Emulsifier and Stabilizer: The long carbon chain provides lipophilic properties, while the two hydroxyl groups provide hydrophilic properties, allowing it to stabilize oil and water phases in an emulsion.
-
Thickening Agent: Its long-chain structure can increase the viscosity of formulations, contributing to a desirable texture and feel.
-
Skin-Conditioning Agent: As a long-chain diol, it may form a film on the skin, helping to reduce transepidermal water loss (TEWL) and improve skin hydration. It may also act as a penetration enhancer for other active ingredients.
Experimental Protocols
The following protocols are designed to evaluate the safety and efficacy of this compound for cosmetic applications.
Safety and Irritation Potential
4.1.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Adapted from OECD Guideline 439)
This test assesses the potential of this compound to cause skin irritation.[4][5]
Objective: To determine the skin irritation potential of this compound by assessing its effect on a reconstructed human epidermis model.
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium
-
This compound
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., Phosphate Buffered Saline)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
Procedure:
-
Pre-incubation: Culture the RhE tissues in assay medium at 37°C and 5% CO₂ overnight.
-
Application of Test Material:
-
For the test, apply a defined amount (e.g., 25 mg of solid this compound preceded by 25 µL of DPBS to moisten the tissue surface) onto the surface of the RhE tissue.
-
Apply positive and negative controls to separate tissues.
-
-
Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing: Thoroughly rinse the tissues to remove the test material.
-
MTT Assay:
-
Transfer the tissues to a fresh medium containing MTT and incubate for 3 hours.
-
Extract the formazan dye with isopropanol.
-
-
Measurement: Read the absorbance of the extracted formazan at 570 nm.
Data Analysis: Calculate the percentage of viable cells for each treatment group relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates irritation potential.
4.1.2. Human Repeat Insult Patch Test (HRIPT)
This clinical test evaluates the potential of a formulation containing this compound to cause skin irritation and sensitization (allergic contact dermatitis) in human subjects.[1][2][6][7][8]
Objective: To determine the irritation and sensitization potential of a cosmetic formulation containing this compound after repeated application to human skin.
Methodology:
-
Induction Phase: A patch containing the test formulation is applied to the skin of volunteers for 24-48 hours. This is repeated nine times over a three-week period. The site is scored for any signs of irritation before each new application.
-
Rest Phase: A two-week period with no patch application follows the induction phase.
-
Challenge Phase: A single patch with the test formulation is applied to a new, untreated skin site. The site is evaluated for any reaction at 24, 48, 72, and 96 hours after application.
Scoring: Skin reactions are typically scored on a scale from 0 (no reaction) to 4 (severe reaction).
Efficacy Evaluation
4.2.1. Assessment of Skin Barrier Function
Objective: To evaluate the effect of a formulation containing this compound on the skin's barrier function.
Parameters to Measure:
-
Transepidermal Water Loss (TEWL): Measures the rate of water evaporation from the skin. A decrease in TEWL indicates an improved barrier function.[9][10][11]
-
Stratum Corneum Hydration: Measures the water content of the outermost layer of the skin. An increase in hydration suggests a moisturizing effect.[10]
Protocol:
-
Recruit a panel of healthy volunteers.
-
Acclimatize subjects to a room with controlled temperature and humidity.
-
Measure baseline TEWL and skin hydration on designated test areas (e.g., volar forearm).
-
Apply the test formulation containing this compound to one area and a placebo formulation to another.
-
Measure TEWL and skin hydration at set time points (e.g., 1, 2, 4, and 8 hours) after application.
-
Compare the changes from baseline between the test and placebo groups.
4.2.2. Evaluation of Emulsifying and Thickening Properties
Objective: To characterize the performance of this compound as an emulsifier and thickener.
Protocol for Emulsion Stability:
-
Prepare a series of oil-in-water emulsions with varying concentrations of this compound as the primary emulsifier.
-
Observe the emulsions for signs of instability (e.g., creaming, coalescence, phase separation) over a period of time at different storage conditions (e.g., room temperature, 40°C, 4°C).
-
Measure droplet size distribution using microscopy or laser diffraction at different time points. A stable emulsion will show minimal change in droplet size.
Protocol for Viscosity Measurement:
-
Prepare a simple formulation (e.g., water and this compound, or a basic lotion) with varying concentrations of this compound.
-
Measure the viscosity of each formulation using a viscometer or rheometer at a controlled temperature.
-
Plot viscosity as a function of this compound concentration to determine its thickening effect.
Proposed Mechanism of Action and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated in the available literature, a potential mechanism for its effect on skin barrier function can be hypothesized based on the properties of long-chain lipids.
Long-chain diols may integrate into the lipid lamellae of the stratum corneum. This could enhance the structural integrity of the skin barrier, reducing water loss and protecting against external irritants. Furthermore, by influencing the lipid environment, this compound could indirectly modulate signaling pathways involved in keratinocyte differentiation and lipid synthesis, which are crucial for maintaining a healthy skin barrier. One such pathway could involve the Akt signaling pathway, which is known to play a role in keratinocyte differentiation and the expression of barrier proteins like involucrin.[12]
Visualizations
Caption: Workflow for safety and efficacy testing of this compound.
Caption: Proposed mechanism of action for this compound on the skin barrier.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 3. This compound | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Skin Irritation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. oatext.com [oatext.com]
- 10. Age-related changes in skin barrier function - quantitative evaluation of 150 female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Skin Barrier Function Assessment: Electrical Impedance Spectroscopy Is Less Influenced by Daily Routine Activities Than Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 1,15-Pentadecanediol in a Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,15-Pentadecanediol is a long-chain diol that can be found in various natural and synthetic mixtures. Accurate quantification of this analyte is crucial for various research and industrial applications, including environmental analysis, biomarker studies, and quality control in chemical manufacturing. This document provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose. Due to the low volatility of long-chain diols, a derivatization step is essential to improve chromatographic performance and ensure accurate quantification.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Source |
| Molecular Weight | 244.41 g/mol | [4][5] |
| CAS Number | 14722-40-8 | [4][5] |
| Typical GC Column | DB-5MS, CP Sil-5, or similar non-polar column | [6][7] |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | [2][8] |
| Ionization Mode | Electron Ionization (EI) | [6][7] |
| Quantifier Ion (as TMS ether) | m/z 313.3 | [6][7] |
| Qualifier Ions (as TMS ether) | Varies, to be determined empirically | |
| Typical Limit of Detection (LOD) | ng/g to µg/mL range, matrix-dependent | [6] |
| Typical Limit of Quantification (LOQ) | ng/g to µg/mL range, matrix-dependent | [6] |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound in a mixture.
Materials and Reagents
-
This compound standard (≥99% purity)
-
Internal Standard (IS): e.g., C22 5,16-diol or a deuterated analog of this compound
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[2][8]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Ethyl Acetate (all HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Glassware: GC autosampler vials with PTFE-lined caps, glass centrifuge tubes, volumetric flasks
-
Equipment: Vortex mixer, centrifuge, heating block or oven, analytical balance, gas-tight syringe
Sample Preparation: Lipid Extraction
This protocol is a general guideline for extracting lipids, including this compound, from a solid or liquid matrix.
-
Sample Weighing/Aliquoting: Accurately weigh a known amount of the homogenized solid sample or pipette a precise volume of the liquid sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample.
-
Lipid Extraction:
-
For solid samples, perform a total lipid extraction using an automated system like an Energized Dispersive Guided Extraction (EDGE) with a mixture of Dichloromethane (DCM) and Methanol (MeOH) (9:1, v/v).[7]
-
For liquid samples, perform a liquid-liquid extraction by adding 2 mL of hexane, vortexing vigorously for 2 minutes, and centrifuging at 3000 rpm for 10 minutes to separate the layers.[1]
-
-
Fractionation (Optional): The total lipid extract can be further fractionated using silica column chromatography to isolate the polar fraction containing the diols.[7]
-
Drying: Carefully transfer the organic layer containing the lipids to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization Protocol (Silylation)
To enhance the volatility of this compound for GC analysis, a silylation reaction is performed to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[1][2]
-
To the dried lipid extract, add 100 µL of BSTFA + 1% TMCS.[8]
-
Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[1]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.
| GC Parameter | Setting |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0-2.0 mL/min |
| Oven Temperature Program | Initial temperature: 70°C, hold for 1 minuteRamp 1: Increase to 130°C at 20°C/minRamp 2: Increase to 320°C at 4°C/minHold at 320°C for 25 minutes |
| GC Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| MS Parameter | Setting |
| Ion Source Temperature | 230-250°C |
| Quadrupole Temperature | 150°C |
| Ionization Energy | 70 eV |
| Scan Mode | Full Scan (m/z 50-600) for qualitative analysis and identification.Single Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | Monitor m/z 313.3 for C30 1,15-diol (as TMS ether) and the specific m/z for the internal standard.[6][7] |
Calibration and Quantification
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in a suitable solvent like ethyl acetate.
-
Working Standards: Create a series of calibration standards by serially diluting the this compound stock solution to achieve concentrations spanning the expected range in the samples.
-
Calibration Curve: Process each calibration standard through the entire derivatization procedure. Analyze the derivatized standards by GC-MS.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from this curve.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Temperature and nutrients control the presence and distribution of long-chain diols in Swiss lakes [frontiersin.org]
- 7. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: 1,15-Pentadecanediol as a Surrogate in Environmental Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: In environmental analytical chemistry, a surrogate is a compound that is chemically similar to the target analytes but not expected to be present in the samples of interest. It is added to every sample in a known amount before extraction and analysis. The recovery of the surrogate is monitored to assess the efficiency and accuracy of the analytical method for each specific sample matrix.
While long-chain diols, including 1,15-Pentadecanediol, are primarily studied as natural biomarkers for paleoenvironmental reconstructions, their physicochemical properties make them suitable candidates for use as surrogates in the analysis of other high-molecular-weight, moderately polar organic compounds. This document outlines a proposed application of this compound as a surrogate for the quantification of long-chain fatty alcohols in environmental matrices.
Physicochemical Properties of this compound: A summary of the key physicochemical properties of this compound is presented in the table below. Its long alkyl chain provides hydrophobicity, while the two terminal hydroxyl groups impart polarity, making it soluble in organic solvents but poorly soluble in water.[1][2] These characteristics are similar to those of long-chain fatty alcohols, making it a plausible surrogate for this class of compounds.
| Property | Value |
| Chemical Formula | C₁₅H₃₂O₂ |
| Molecular Weight | 244.41 g/mol [1] |
| Melting Point | ~87 °C[2] |
| Boiling Point | ~303 °C (estimated)[2] |
| Solubility | Soluble in alcohols and organic solvents; sparingly soluble in water.[2] |
| Appearance | Colorless to slightly yellow crystalline solid.[2] |
Application: Quantification of Long-Chain Fatty Alcohols in Sediment
This protocol describes the use of this compound as a surrogate for the determination of long-chain fatty alcohols (e.g., 1-octadecanol, 1-eicosanol, 1-docosanol) in sediment samples using gas chromatography-mass spectrometry (GC-MS).
Logical Workflow for Surrogate-Spiked Sample Analysis
The diagram below illustrates the conceptual workflow of using a surrogate standard in an environmental analysis. The surrogate is introduced at the beginning of the sample preparation process to monitor the efficiency of extraction and cleanup steps.
Caption: Conceptual workflow for using this compound as a surrogate.
Experimental Protocol
Materials and Reagents
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Solvents: Dichloromethane (DCM), methanol (MeOH), hexane, ethyl acetate (all high purity, residue-analysis grade).
-
Standards: this compound (surrogate standard), 1-octadecanol, 1-eicosanol, 1-docosanol (calibration standards), C22 7,16-diol (internal standard).
-
Reagents: Anhydrous sodium sulfate (baked at 450°C for 4 hours), activated silica gel, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Labware: Glass vials, volumetric flasks, Pasteur pipettes, centrifuge tubes.
Standard Solutions Preparation
-
Surrogate Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of ethyl acetate.
-
Surrogate Spiking Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with ethyl acetate.
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Calibration Standards: Prepare a series of calibration standards containing the target fatty alcohols at concentrations ranging from 0.1 to 20 µg/mL in ethyl acetate.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a solution of C22 7,16-diol in ethyl acetate.
Sample Preparation and Extraction
-
Sample Homogenization: Freeze-dry the sediment samples and homogenize by grinding with a mortar and pestle.
-
Spiking: To 10 g of dried sediment in a beaker, add 100 µL of the 10 µg/mL surrogate spiking solution (final amount: 1 µg of this compound). Also prepare a method blank (sand) and a matrix spike (sediment spiked with target analytes and surrogate).
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Extraction: Transfer the spiked sample to an accelerated solvent extractor (ASE) cell. Extract with a DCM:MeOH (9:1, v/v) mixture at 100°C and 1500 psi.
-
Drying and Concentration: Collect the extract, dry it over anhydrous sodium sulfate, and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
Cleanup and Fractionation
-
Silica Gel Column Chromatography: Prepare a small column with activated silica gel in hexane.
-
Fractionation: Apply the concentrated extract to the column. Elute with solvents of increasing polarity. The fatty alcohol fraction (containing the target analytes and the diol surrogate) is typically eluted with a mixture of DCM and ethyl acetate.
-
Concentration: Concentrate the collected fraction to near dryness and reconstitute in 100 µL of ethyl acetate.
Derivatization and GC-MS Analysis
-
Derivatization: To the 100 µL extract, add 10 µL of the internal standard solution and 50 µL of BSTFA. Cap tightly and heat at 70°C for 1 hour to form trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: Inject 1 µL of the derivatized extract into the GC-MS.
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Oven Program: 70°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 320°C at 5°C/min (hold 10 min).
-
MS Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatives of the target analytes, surrogate, and internal standard.
-
Analytical Workflow Diagram
Caption: Step-by-step experimental protocol for sediment analysis.
Data Presentation and Quality Control
Quantitative Data Summary
The following table presents hypothetical but realistic performance data for the described method.
| Parameter | Value | Details |
| Surrogate Spiking Conc. | 100 ng/g | 1 µg of this compound in 10 g of sediment. |
| Method Blank | < MDL | No target analytes detected above the MDL. |
| Method Detection Limit (MDL) | 5-10 ng/g | For target long-chain fatty alcohols. |
| Limit of Quantification (LOQ) | 15-30 ng/g | For target long-chain fatty alcohols. |
| Calibration Range | 0.1 - 20 µg/mL | R² > 0.995 for all target analytes. |
Surrogate Recovery Acceptance Criteria
Surrogate recovery is calculated to monitor matrix effects and extraction efficiency. The recovery should fall within established limits, typically based on regulatory guidelines such as those from the U.S. EPA.[3][4]
Recovery (%) = (Amount Found / Amount Spiked) x 100
| Matrix | Acceptance Criteria | Corrective Action if Outside Limits |
| Sediment (Low Organic) | 70 - 130% | Re-extract sample. If still outside limits, flag data as estimated ('J' for detected analytes, 'UJ' for non-detects). |
| Sediment (High Organic) | 60 - 140% | Re-extract sample. If still outside limits, flag data as estimated. |
| Method Blank | 70 - 130% | If outside limits, identify and eliminate source of error. Re-extract the entire batch. |
Conclusion
This compound exhibits physicochemical properties that make it a promising surrogate candidate for the analysis of long-chain fatty alcohols and other similar high-molecular-weight, moderately polar compounds in environmental samples. The detailed protocol provided here outlines a robust methodology for its application, incorporating standard quality control procedures to ensure data reliability. While this application is proposed based on chemical principles, further method development and validation would be required to establish its performance for specific analytes and matrices.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,15-Pentadecanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,15-Pentadecanediol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reduction of a C15 dicarboxylic acid or its ester derivatives. The primary routes include:
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Reduction of Diethyl Pentadecanedioate with Lithium Aluminum Hydride (LAH): This is a robust and high-yielding method where the diester is reduced to the corresponding diol.[1]
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Catalytic Hydrogenation of Dimethyl Pentadecanedioate: This method employs a catalyst, such as Ru-Sn-Co/SiO2, under hydrogen pressure to achieve the reduction.
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Reduction with Borane Complexes: Borane (BH3) offers a more chemoselective alternative to LAH, capable of reducing carboxylic acids in the presence of other functional groups like esters.
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Synthesis from Oleic Acid: This involves a two-step process starting with the ozonolysis of oleic acid to yield azelaic acid and pelargonic acid, followed by further steps to elongate the chain and reduce the carboxylic acid groups.[2][3]
Q2: What are the critical safety precautions when working with Lithium Aluminum Hydride (LAH)?
A2: Lithium Aluminum Hydride is a potent reducing agent that reacts violently with water and other protic solvents. Key safety precautions include:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (like THF or diethyl ether) must be used.
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Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
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Controlled Addition: The LAH or the substrate solution should be added slowly and at a controlled temperature (typically 0 °C) to manage the exothermic reaction.
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Proper Quenching: Excess LAH must be quenched carefully and slowly at low temperatures. A common method is the Fieser workup, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water to form easily filterable aluminum salts.
Q3: How can I monitor the progress of the reduction reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used. The disappearance of the starting material spot (the diester) and the appearance of the diol spot (which will have a lower Rf value due to its higher polarity) indicate the reaction's progression.
Q4: What are the typical yields for this compound synthesis?
A4: Yields can vary depending on the chosen method and optimization of reaction conditions. The reduction of diethyl pentadecanedioate with LAH is reported to be a high-yielding route.[1] Catalytic hydrogenation can also provide good yields, though specific quantitative data for this compound is less commonly published.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the reducing agent (e.g., LAH, borane) is fresh and has not been deactivated by moisture. - Check Stoichiometry: Use a sufficient excess of the reducing agent. For LAH reduction of a diester, at least one equivalent is needed per ester group. An excess is recommended to ensure completion.[1] - Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or allowing the reaction to slowly warm to room temperature after the initial cooled addition. |
| Product Loss During Workup | - Emulsion Formation: Emulsions can form during the aqueous workup, trapping the product. To break emulsions, you can add brine (saturated NaCl solution), gently swirl the mixture, or filter the entire mixture through a pad of Celite.[1] - Incomplete Extraction: this compound has some polarity. Ensure thorough extraction from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in multiple portions. |
| Side Reactions | - Hydrolysis of Starting Material: If there is moisture present, the diester can be hydrolyzed back to the dicarboxylic acid, which may be more difficult to reduce. Ensure strictly anhydrous conditions. - Formation of Intermediates: Incomplete reduction can lead to the formation of the corresponding hydroxy ester. Ensure sufficient reducing agent and reaction time. |
Issue 2: Presence of Impurities in the Final Product
| Possible Impurity | Identification | Removal Strategy |
| Unreacted Diethyl Pentadecanedioate | Higher Rf value on TLC compared to the diol. | Optimize the reaction to go to completion. Can be removed by column chromatography. |
| Ethyl Hydrogen Pentadecanedioate (Monoester) | Intermediate Rf value on TLC between the diester and the diol. | This results from incomplete esterification of the starting dicarboxylic acid or incomplete reduction. Purification can be achieved through column chromatography. |
| Aluminum Salts | White, insoluble solid. | Ensure proper Fieser workup to generate granular, easily filterable aluminum salts. A final filtration through Celite can remove fine particulates.[1] |
| Solvent Residues | Detected by NMR or GC-MS. | Dry the final product under high vacuum. |
| Byproducts from Ozonolysis (if applicable) | Aldehydes, other carboxylic acids.[2][4] | Careful purification by column chromatography and/or recrystallization is necessary. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Reducing Agent/Catalyst | Typical Solvent | Reported Yield | Key Advantages | Key Disadvantages |
| LAH Reduction | Diethyl Pentadecanedioate | Lithium Aluminum Hydride | Anhydrous THF | High[1] | Fast reaction, high yield. | Highly reactive, requires strict anhydrous conditions, safety concerns. |
| Catalytic Hydrogenation | Dimethyl Pentadecanedioate | Ru-Sn-Co/SiO2 | Dioxane | Good | Milder conditions, safer than LAH. | Requires specialized high-pressure equipment, catalyst can be expensive. |
| Borane Reduction | Pentadecanedioic Acid/Diester | Borane (BH3•THF) | THF | Good | Highly chemoselective. | Borane is toxic and flammable. |
Experimental Protocols
Protocol 1: Synthesis of this compound via LAH Reduction of Diethyl Pentadecanedioate
Materials:
-
Diethyl pentadecanedioate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
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Distilled water
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15% Aqueous sodium hydroxide (NaOH)
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Anhydrous magnesium sulfate (MgSO4)
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Celite
-
Ethanol (for recrystallization)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
LAH Suspension: In the flask, suspend LAH (e.g., 2.5 g, 65.9 mmol) in anhydrous THF (e.g., 100 mL).
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Substrate Solution: In the dropping funnel, prepare a solution of diethyl pentadecanedioate (e.g., 10.0 g, 30.4 mmol) in anhydrous THF (e.g., 150 mL).
-
Reduction: Cool the LAH suspension to 0 °C using an ice bath. Slowly add the diethyl pentadecanedioate solution from the dropping funnel over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for an additional hour.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Slowly and sequentially add:
-
The same volume of water as the mass of LAH used (e.g., 2.5 mL).
-
The same volume of 15% aqueous NaOH as the mass of LAH used (e.g., 2.5 mL).
-
Three times the volume of water as the mass of LAH used (e.g., 7.5 mL).
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate should form. Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes. Filter the mixture through a pad of Celite and wash the solid residue with THF.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a minimal amount of hot ethanol.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via LAH reduction.
Caption: Troubleshooting flowchart for addressing low yields in this compound synthesis.
References
Technical Support Center: Purification of 1,15-Pentadecanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,15-Pentadecanediol. Here, you will find detailed information on purification techniques, experimental protocols, and data to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its physical properties. Its long aliphatic chain makes it a waxy solid with a relatively high melting point, which can lead to difficulties in handling and a tendency to solidify in tubing or on chromatography columns.[1]
Q2: Which purification techniques are most suitable for this compound?
A2: The most common and effective purification techniques for this compound and other long-chain diols are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). For long-chain diols, derivatization may be necessary for GC analysis to improve volatility.[2]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound. It relies on the principle that the compound is soluble in a hot solvent but less soluble as the solution cools, allowing for the formation of pure crystals while impurities remain in the solvent.
Problem 1: this compound is "oiling out" instead of crystallizing.
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Cause: The compound is coming out of the solution at a temperature above its melting point. This is a common issue with waxy solids.
-
Solution 1: Add a small amount of additional "good" solvent (a solvent in which it is highly soluble) to the hot solution to lower the saturation point.
-
Solution 2: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Solution 3: Try a different solvent or a mixed-solvent system. A solvent pair, consisting of a "good" solvent and a "poor" solvent (in which the compound is insoluble), can sometimes promote better crystal formation.
Problem 2: Low or no crystal formation upon cooling.
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Cause 1: Too much solvent was used, and the solution is not saturated enough for crystallization to occur.
-
Solution 1: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cause 2: The solution is supersaturated, but crystal nucleation has not initiated.
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
-
Cause 3: The chosen solvent is not appropriate.
-
Solution 3: Re-evaluate the solvent choice. An ideal solvent will dissolve the diol when hot but not when cold.
Problem 3: The yield of purified this compound is low.
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Cause 1: A significant amount of the compound remains dissolved in the cold mother liquor.
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Solution 1: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-water bath) to maximize precipitation.
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Cause 2: Too much solvent was used initially.
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Solution 2: If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and re-cooling.
-
Cause 3: The compound has significant solubility in the wash solvent.
-
Solution 3: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Problem 4: The purified this compound is still impure.
-
Cause: Impurities may have been trapped within the crystal lattice, especially if crystallization occurred too rapidly. Alternatively, the impurities may have very similar solubility properties to the diol.
-
Solution: A second recrystallization step can significantly improve purity.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through. For polar molecules like diols, this is a very effective purification method.
Problem 1: Poor separation of this compound from impurities.
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Cause 1: The solvent system (mobile phase) is not optimized.
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Solution 1: Use Thin-Layer Chromatography (TLC) to test different solvent systems before running the column. Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation.
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Cause 2: The column was not packed properly, leading to channeling.
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Solution 2: Ensure the stationary phase is packed uniformly as a slurry and is free of air bubbles or cracks.
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Cause 3: The column was overloaded with the sample.
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Solution 3: Use an appropriate amount of sample for the column size. A general rule of thumb is a 1:20 to 1:50 ratio of sample to stationary phase by weight.
Problem 2: this compound is not eluting from the column.
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Cause: The mobile phase is not polar enough to move the diol down the polar stationary phase.
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Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Problem 3: The compound is decomposing on the silica gel column.
-
Cause: Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.
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Solution 1: Use a deactivated stationary phase, such as neutral alumina or a diol-bonded silica phase.[1][3][4]
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Solution 2: Add a small amount of a modifier, like triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[1]
Data Presentation
The following tables provide a summary of typical data related to the purification of long-chain diols. Note that specific values for this compound may vary based on the crude sample's purity and the exact experimental conditions.
Table 1: Recrystallization of Long-Chain Diols - Illustrative Data
| Compound | Crude Purity (%) | Recrystallization Solvent | Final Purity (%) | Yield (%) |
| C20 α,ω-diol | 85 | Toluene | >98 | 75 |
| C22 α,ω-diol | 90 | Ethanol/Water | >99 | 80 |
| C18 α,ω-diol | 80 | Ethyl Acetate/Hexane | >97 | 70 |
Data is illustrative and based on general procedures for long-chain diols.
Table 2: Column Chromatography of Long-Chain Diols - Illustrative Data
| Stationary Phase | Mobile Phase (Gradient) | Sample Load (g) | Isolated Yield (g) | Purity (%) |
| Silica Gel | Hexane to 50% Ethyl Acetate in Hexane | 1.0 | 0.85 | >98 |
| Diol-bonded Silica | Dichloromethane to 10% Methanol in Dichloromethane | 0.5 | 0.42 | >99 |
Data is illustrative and based on general procedures for long-chain diols.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline for the recrystallization of a waxy solid like this compound.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., Toluene, Ethanol/Water, or Ethyl Acetate/Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
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Büchner funnel and filter flask
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Vacuum source
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude diol in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel or Diol-bonded silica
-
Solvents for the mobile phase (e.g., Hexane and Ethyl Acetate)
-
Glass chromatography column
-
Collection tubes
Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase. A good starting point for a diol is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the diol.
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Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (the mobile phase is often a good choice). Carefully load the sample onto the top of the column.
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Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase to elute the diol.
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Fraction Collection: Collect the eluent in fractions using test tubes.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: A typical workflow for the purification of this compound via recrystallization.
Caption: A standard workflow for purifying this compound using column chromatography.
Caption: Troubleshooting logic for low yield in the recrystallization of this compound.
References
Common side reactions in the synthesis of 1,15-Pentadecanediol
Welcome to the technical support center for the synthesis of 1,15-Pentadecanediol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during the synthesis of this long-chain diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most prevalent laboratory-scale syntheses of this compound typically start from pentadecanedioic acid or its corresponding esters (e.g., diethyl pentadecanedioate). Another viable, though less common, route involves the oxidative cleavage of oleic acid followed by reduction.
Q2: Which reducing agents are suitable for converting pentadecanedioic acid or its esters to this compound?
A2: Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for the reduction of both carboxylic acids and esters.[1][2][3][4] Borane complexes (e.g., BH₃•THF) are also effective and can offer higher selectivity for carboxylic acids in the presence of other functional groups.[5][6] Catalytic hydrogenation over specific catalysts, such as Rhenium-Palladium systems, can also be employed, particularly in industrial settings.[7]
Q3: What are the primary side reactions to be aware of during the reduction of pentadecanedioic acid?
A3: The primary side reactions include incomplete reduction, leading to the formation of 15-hydroxypentadecanoic acid or the corresponding lactone (oxacyclohexadecan-2-one). Over-reduction to the corresponding alkane is also a possibility, though less common with standard procedures. In catalytic hydrogenation, the formation of oligomeric esters from the reaction of the diol product with unreacted carboxylic acid can be a significant issue.[8]
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[1] By comparing the reaction mixture to spots of the starting material and a pure sample of the diol (if available), you can determine when the starting material has been fully consumed. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q5: What are the recommended purification methods for this compound?
A5: The crude this compound, which is a white solid at room temperature, can typically be purified by recrystallization from a suitable solvent, such as ethanol.[1][8] For removal of persistent impurities, column chromatography on silica gel may be necessary.[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound after LiAlH₄ Reduction
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reducing agent, short reaction time, or low reaction temperature.
-
Solution: Ensure you are using a molar excess of LiAlH₄. For dicarboxylic acids, at least two equivalents of hydride are needed per mole of the acid, plus an additional amount to deprotonate the acidic protons. For esters, two equivalents of hydride per ester group are required. Monitor the reaction by TLC until the starting material is completely consumed. If the reaction is sluggish at room temperature, gentle heating under reflux in an appropriate solvent like THF may be necessary.[1]
-
-
Hydrolysis of LiAlH₄:
-
Cause: Presence of water or protic solvents in the reaction mixture. LiAlH₄ reacts violently with water.
-
Solution: Use anhydrous solvents (e.g., dry THF or diethyl ether) and ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Difficult Work-up and Product Loss:
-
Cause: Formation of gelatinous aluminum salt emulsions during the quenching of the reaction, which can trap the product.
-
Solution: Employ a careful work-up procedure. A common method is the Fieser work-up, which involves the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water.[10] This procedure is designed to produce granular aluminum salts that are easier to filter. Adding anhydrous magnesium sulfate or sodium sulfate can also help to break up emulsions and dry the organic phase.[1][10]
-
Problem 2: Presence of Impurities in the Final Product
Common Impurities and Their Removal:
-
15-Hydroxypentadecanoic Acid (from incomplete reduction):
-
Identification: This impurity will have a different Rf value on a TLC plate compared to the diol and can be identified by techniques like GC-MS or NMR spectroscopy.
-
Removal: A significant amount of this acidic impurity can be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up. For trace amounts, purification by column chromatography may be necessary.
-
-
Starting Dicarboxylic Acid or Ester:
-
Identification: TLC will show a spot corresponding to the starting material.
-
Removal: If the reaction was incomplete, the unreacted starting material can be removed by column chromatography. For unreacted dicarboxylic acid, a basic wash during work-up can also be effective.
-
-
Oligomeric Esters (primarily in catalytic hydrogenation):
-
Identification: These higher molecular weight species can be detected by GC-MS or Gel Permeation Chromatography (GPC).
-
Removal: Purification by column chromatography is typically required to separate these oligomers from the desired diol.
-
Problem 3: Side Reactions in the Ozonolysis Route
Issue and Mitigation:
-
Formation of Complex Side Products:
-
Cause: The Criegee intermediates formed during ozonolysis can react with other molecules in the mixture (including the solvent or the aldehyde and carboxylic acid products) to form a variety of byproducts such as secondary ozonides, α-acyloxyalkyl hydroperoxides, and other oligomeric peroxides.[11][12]
-
Mitigation: The choice of solvent and work-up conditions is critical. Performing the ozonolysis at low temperatures (e.g., -78 °C) can help to control the reactivity of the intermediates. A reductive work-up (e.g., with zinc and acetic acid, or sodium borohydride) is necessary to convert the ozonide to the desired aldehydes or alcohols and to minimize the formation of peroxidic side products.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Common Side Products | Typical Yield | Purity Concerns |
| Reduction of Diester | Diethyl pentadecanedioate | LiAlH₄, Anhydrous THF | Incomplete reduction products (hydroxy-ester), residual starting material | High (can exceed 90%)[1] | Requires removal of aluminum salts and potential hydroxy-ester. |
| Reduction of Dicarboxylic Acid | Pentadecanedioic acid | LiAlH₄ or BH₃•THF | Incomplete reduction products (15-hydroxypentadecanoic acid, lactone) | Good to High | Requires removal of acidic impurities and unreacted starting material. |
| Catalytic Hydrogenation | Pentadecanedioic acid | H₂, Re-Pd/SiO₂ catalyst | Oligomeric esters, incomplete reduction products[7][8] | Variable, can be high | Requires separation of oligomers and catalyst removal. |
| Ozonolysis-Reduction | Oleic acid | 1. O₃, 2. Reducing agent (e.g., NaBH₄) | Secondary ozonides, oligomeric peroxides, other cleavage products[11][12] | Moderate to Good | Requires careful control of ozonolysis and efficient reductive work-up. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Diethyl Pentadecanedioate with LiAlH₄[1]
Materials:
-
Diethyl pentadecanedioate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
-
Celite
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reaction:
-
Under a nitrogen atmosphere, suspend LiAlH₄ (2.5 g, 65.9 mmol) in anhydrous THF (100 mL) in the flask.
-
Prepare a solution of diethyl pentadecanedioate (10.0 g, 30.4 mmol) in anhydrous THF (150 mL) in the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Slowly add the diethyl pentadecanedioate solution to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add the following with vigorous stirring:
-
2.5 mL of water
-
2.5 mL of 15% aqueous sodium hydroxide
-
7.5 mL of water
-
-
Remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the precipitation of granular aluminum salts.
-
Add anhydrous magnesium sulfate (10 g) and stir for another 15 minutes.
-
-
Isolation:
-
Filter the mixture through a pad of Celite and wash the solid residue with THF (3 x 50 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound as a white solid.
-
-
Purification:
-
Recrystallize the crude solid from a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. US9227896B2 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 10. Workup [chem.rochester.edu]
- 11. rsc.org [rsc.org]
- 12. Structural analysis of oligomeric molecules formed from the reaction products of oleic acid ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of Long-Chain Diols
This guide provides detailed information for researchers, scientists, and drug development professionals on the proper storage and handling of long-chain diols to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are long-chain diols and why are they susceptible to oxidation?
A1: Long-chain diols are organic compounds that possess two hydroxyl (-OH) groups attached to a lengthy aliphatic chain.[1] Like other long-chain alcohols, their extended hydrocarbon structure, particularly if it contains any degree of unsaturation, can be vulnerable to autoxidation.[2][3] This process is a free-radical chain reaction initiated by factors like oxygen, light, and heat, leading to the formation of impurities such as hydroperoxides, aldehydes, and ketones, which can compromise experimental results.[2][4]
Q2: What are the common signs of oxidation in a long-chain diol sample?
A2: Visual or analytical signs may indicate oxidation. These can include a noticeable change in color (e.g., yellowing), an increase in viscosity, or a change in odor.[5] Analytically, you might observe the appearance of new peaks or a reduction in the main diol peak in chromatographic analyses (GC, HPLC).[5][6] Spectroscopic methods like NMR may show signals corresponding to carbonyl or hydroperoxide groups.
Q3: What are the primary factors that accelerate the oxidation of long-chain diols?
A3: The primary drivers of oxidation are exposure to:
-
Oxygen: Atmospheric oxygen is a key reactant in the autoxidation free-radical cycle.[2]
-
Light: UV or high-energy light can provide the energy to initiate radical formation.[5]
-
Elevated Temperatures: Heat accelerates the rate of chemical reactions, including oxidation.[5][7]
-
Presence of Metal Ions: Transition metals can act as catalysts, promoting the formation of radicals.
Q4: What are the ideal general storage conditions for long-chain diols?
A4: To minimize degradation, long-chain diols should be stored with the exclusion of the factors mentioned above. The recommended practice is to store them in amber glass vials to block light, at refrigerated (2-8°C) or frozen temperatures, and under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.[4][5] Always refer to the manufacturer's Safety Data Sheet (SDS) for specific storage temperature recommendations.[8]
Q5: Are antioxidants effective at preventing diol oxidation?
A5: Yes, antioxidants can be very effective. They function by interrupting the free-radical chain reaction.[7] Common choices for organic molecules include hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[7][9] The effectiveness can depend on the specific diol and storage conditions. It is crucial to use a high-purity antioxidant at a low concentration (typically ppm levels) to avoid introducing significant impurities.
Troubleshooting Guide
Issue: My experimental results are inconsistent. Could my stored diol be the cause?
-
Potential Cause: Degradation of the long-chain diol due to oxidation can introduce impurities that interfere with reactions or analytical measurements, leading to poor reproducibility.
-
Recommended Solution:
-
Assess Purity: Re-analyze your diol stock using a suitable method like GC-MS or HPLC to check for degradation products.
-
Confirm Oxidation: Perform a qualitative or quantitative test for peroxides (see Experimental Protocols section). A high peroxide value is a direct indicator of primary oxidation.[10]
-
Implement Best Practices: If oxidation is confirmed, discard the compromised stock. For new stock, immediately aliquot it into smaller, single-use amber vials under an inert atmosphere before placing it in cold, dark storage.[5]
-
Issue: I noticed a color change in my diol after storing it for several weeks. Is it still usable?
-
Potential Cause: A color change, typically to yellow, is a strong visual indicator of chemical degradation, likely due to oxidation.[5]
-
Recommended Solution:
-
Do Not Assume Stability: Do not use the material for critical experiments without verification.
-
Analyze the Sample: Quantify the level of oxidation using peroxide value determination or chromatography. Fresh oils typically have a peroxide value below 10 meq/kg.[10]
-
Consider Purification: Depending on the nature of the impurities and the requirements of your application, purification via column chromatography or distillation may be possible. However, for most research applications, starting with a fresh, unoxidized sample is the most reliable approach.
-
Issue: How should I handle a diol that is a waxy solid at room temperature?
-
Potential Cause: Many high-molecular-weight diols are waxy solids.[11] Improper handling during sampling can introduce contaminants and accelerate degradation.
-
Recommended Solution:
-
Gentle Warming: If you need to melt the solid for sampling, warm the container gently in a water bath. Avoid aggressive, localized heating which can accelerate degradation.
-
Inert Atmosphere: Once melted, blanket the headspace of the container with nitrogen or argon before re-sealing and storing.[5]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the material into smaller, single-use vials after the initial melting is highly recommended to prevent the need for repeated warming and to minimize exposure of the bulk material to the atmosphere.
-
Data Presentation: Storage & Antioxidant Summary
Table 1: Recommended Storage Conditions for Long-Chain Diols
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Reduces the rate of chemical reactions.[4] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen to prevent autoxidation.[5] |
| Container | Amber Glass Vial/Bottle | Protects from light-induced degradation.[5] |
| Handling | Aliquot into single-use vials | Minimizes exposure of bulk material to air and moisture. |
Table 2: Common Antioxidants for Stabilization
| Antioxidant | Chemical Class | Typical Concentration | Notes |
| BHT (Butylated Hydroxytoluene) | Phenolic | 100-500 ppm | Effective in animal fats and oils; good general-purpose choice.[7] |
| BHA (Butylated Hydroxyanisole) | Phenolic | 100-500 ppm | Often used in combination with BHT for synergistic effects.[9] |
| Vitamin E (α-tocopherol) | Phenolic (Natural) | Varies | A natural antioxidant, but its own stability can be a factor.[12][13] |
Experimental Protocols
Key Experiment: Peroxide Value (PV) Determination by Iodometric Titration
This method measures the amount of peroxide, a primary oxidation product, in the sample. The peroxide value is defined as the amount of peroxide oxygen per kilogram of material, expressed in milliequivalents (meq).[10][14]
Principle: The sample is dissolved in a solvent mixture and reacted with potassium iodide (KI). Peroxides in the sample oxidize the iodide ion (I⁻) to iodine (I₂). The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.[14][15]
Reagents:
-
Acetic Acid-Chloroform Solvent (3:2 v/v)[16]
-
Saturated Potassium Iodide (KI) solution (freshly prepared and stored in the dark)[14]
-
Standardized 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch Indicator Solution[16]
-
Distilled Water
Procedure:
-
Accurately weigh approximately 5 g of the diol sample into a 250 mL Erlenmeyer flask with a glass stopper. Record the exact weight (W).
-
Add 30 mL of the acetic acid-chloroform solvent mixture to the flask and swirl to dissolve the sample completely.
-
Add 0.5 mL of the saturated KI solution. Stopper the flask, swirl for exactly one minute, and then place it in the dark for 5 minutes.
-
Add 30 mL of distilled water and mix thoroughly.
-
Titrate the solution with the 0.01 N sodium thiosulfate solution, swirling constantly, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of the 1% starch indicator solution. The solution will turn a dark blue/purple color.
-
Continue the titration dropwise, with vigorous swirling, until the blue color is completely discharged. Record the volume of titrant used (S).
-
Perform a blank titration using all reagents except the sample. Record the volume of titrant used for the blank (B).
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution (e.g., 0.01 N)
-
W = Weight of the sample (g)
Interpretation:
-
PV < 10 meq/kg: Indicates fresh, minimally oxidized material.[10]
-
PV > 20-30 meq/kg: Suggests significant oxidation has occurred.[10]
Visualizations
Caption: Autoxidation mechanism of long-chain diols.
Caption: Workflow for optimal storage of long-chain diols.
Caption: Troubleshooting workflow for suspected diol oxidation.
References
- 1. Propylene glycol - Wikipedia [en.wikipedia.org]
- 2. Autoxidation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. How To Protect Fats & Oils From Oxidation | Kemin USA [kemin.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxide value - Wikipedia [en.wikipedia.org]
- 11. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 12. Antioxidant nutrients and alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. thesciencenotes.com [thesciencenotes.com]
Technical Support Center: Polymerization with 1,15-Pentadecanediol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for polymerization reactions involving 1,15-Pentadecanediol.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of polymerization for this compound? A1: this compound is a long-chain aliphatic diol, making it an ideal monomer for step-growth polymerization, specifically polycondensation. It is typically reacted with a dicarboxylic acid (or its derivative, like a diacyl chloride or diester) to form polyesters.
Q2: Why is the molecular weight of my polymer lower than expected? A2: Achieving a high molecular weight in polycondensation reactions is a common challenge. The primary causes for low molecular weight are often related to impure monomers, an imbalance in stoichiometry, inefficient removal of the condensation byproduct (e.g., water), suboptimal reaction conditions, or issues with the catalyst.[1] Each of these factors can lead to premature termination of chain growth.[1]
Q3: My final polymer is yellow or brown. What causes this discoloration? A3: Polymer discoloration is typically a sign of thermal degradation due to excessively high reaction temperatures or prolonged reaction times.[2] Certain catalysts, particularly some tin- and titanium-based compounds, can also cause discoloration, especially at higher concentrations or temperatures.[1][2]
Q4: The reaction mixture gelled unexpectedly. What happened? A4: Gelation or cross-linking can occur if the monomers contain impurities with more than two functional groups (e.g., a triol or a tricarboxylic acid).[2] Side reactions at high temperatures can also sometimes lead to branching and cross-linking.[2]
Q5: How does the long aliphatic chain of this compound influence the final polymer's properties? A5: The incorporation of long-chain diols like this compound into a polymer backbone significantly increases the material's flexibility and hydrophobicity.[3] This generally results in a lower glass transition temperature (Tg), reduced tensile strength, and improved elongation at break compared to polymers made with shorter diols.[3]
Troubleshooting Guide
Problem: Low Molecular Weight and/or Low Polymer Yield
Q: My GPC analysis consistently shows a low molecular weight polymer, and the yield is poor. Where should I start my investigation?
A: A systematic approach is crucial for identifying the root cause of low molecular weight and yield.[1] These two issues are often linked, as the factors that limit chain growth also reduce the overall yield of the desired high-molecular-weight polymer.[4] The following workflow provides a step-by-step diagnostic process.
Caption: Troubleshooting workflow for low molecular weight polymer.[1]
Q: How critical is monomer purity, and how can I purify this compound?
A: Monomer purity is paramount.[1] Even small amounts of monofunctional impurities can act as chain terminators, drastically limiting the final molecular weight.[1][4] It is recommended to use monomers with a purity of ≥99%. If the purity is questionable, purification is necessary. This compound can be effectively purified by recrystallization.
Q: What are the best practices for ensuring accurate stoichiometry?
A: Step-growth polymerization is highly sensitive to the molar ratio of the reacting functional groups.[4] A precise 1:1 ratio is required to achieve high molecular weight.
-
Accurate Weighing: Use a calibrated analytical balance with sufficient precision.
-
Purity Correction: Account for the purity of your monomers in your calculations. If your diol is 99.5% pure, you will need to adjust the mass accordingly to get a true 1:1 molar ratio of hydroxyl groups to carboxylic acid groups.
-
Volatile Monomers: If using a volatile co-monomer (e.g., a short-chain diacyl chloride), be mindful of potential losses during handling and transfer.
Q: How can I optimize the removal of water during polycondensation?
A: Polycondensation is an equilibrium reaction. To drive it towards the formation of long polymer chains, the condensation byproduct (water) must be continuously and efficiently removed.[2]
-
High Vacuum: During the polycondensation stage, a high vacuum (typically below 1 mbar) is essential.[3]
-
Efficient Stirring: Good agitation of the viscous polymer melt creates a larger surface area, facilitating the diffusion and removal of water molecules.
-
Inert Gas Sparging: In the initial esterification stage (before high vacuum is applied), bubbling a slow stream of an inert gas like nitrogen or argon through the reaction mixture can help carry away the water vapor.
Key Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general method for purifying long-chain diols and should be adapted based on specific laboratory conditions.[1]
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. A mixture like ethanol/water or acetone can be effective.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the boiling solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the crystallization of the purified diol.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the diol's melting point (approx. 83-86°C) until a constant weight is achieved.
Protocol 2: Melt Polycondensation of this compound with a Diacid
This two-stage protocol is a standard method for synthesizing polyesters from a diol and a dicarboxylic acid (e.g., sebacic acid).[2][3]
Caption: General workflow for two-stage melt polycondensation.
-
Reaction Setup: Equip a reaction vessel with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a collection flask. Charge the reactor with equimolar amounts of purified this compound and the chosen dicarboxylic acid, along with the catalyst.
-
Esterification: Heat the mixture to 150-180°C under a slow, steady stream of nitrogen gas.[2] Stir the mixture to facilitate the reaction and the removal of the water byproduct, which will be collected in the flask. Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 220-240°C while slowly applying a high vacuum (e.g., < 1 mbar).[3] The increase in the melt's viscosity, often observed by the torque on the mechanical stirrer, indicates polymer chain growth. This stage typically lasts for 4-8 hours.[1][3]
-
Cooldown and Isolation: After the desired viscosity is reached, release the vacuum by backfilling with nitrogen gas and allow the reactor to cool to room temperature. The resulting polymer can be dissolved in a suitable solvent (like chloroform or THF) and purified by precipitation into a non-solvent (like cold methanol).
-
Drying and Characterization: Dry the purified polymer in a vacuum oven. Characterize the final product using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, NMR for structural confirmation, and DSC for thermal properties.[5][6]
Data & Reference Tables
Table 1: Common Catalysts for Polyesterification [1][2]
| Catalyst Type | Example | Typical Concentration (mol % of diacid) | Notes |
| Tin-based | Stannous octoate (Sn(Oct)₂) | 0.01 - 0.1% | Highly active and widely used, but can promote discoloration and degradation at high temperatures. |
| Titanium-based | Titanium(IV) isopropoxide (TTIP) | 0.01 - 0.1% | Very effective, but can also lead to side reactions and yellowing. Sensitive to hydrolysis. |
| Acid Catalysts | p-Toluenesulfonic acid (PTSA) | 0.1 - 0.5% | Can be effective, but may cause polymer degradation at the high temperatures required for melt polycondensation. |
| Enzymatic | Lipases (e.g., Candida antarctica) | Varies | Allows for milder reaction conditions, avoiding high temperatures, but reaction rates are typically slower.[3] |
Table 2: Typical Reaction Parameters for Melt Polycondensation [2][3]
| Parameter | Esterification Stage | Polycondensation Stage | Rationale |
| Temperature | 150 - 180 °C | 220 - 240 °C | Higher temperature in the second stage increases reaction rate and keeps the polymer molten as viscosity increases. |
| Pressure | Atmospheric (N₂ flow) | High Vacuum (< 1 mbar) | Vacuum is critical to efficiently remove the water byproduct and drive the reaction to completion. |
| Duration | 2 - 4 hours | 4 - 8 hours | Sufficient time is needed to allow for initial oligomer formation and subsequent chain growth to high molecular weight. |
| Agitation | Moderate to High | Moderate to High | Ensures homogeneity and increases surface area for efficient byproduct removal from the viscous melt. |
Table 3: Troubleshooting Polymer Discoloration
| Observation | Potential Cause | Recommended Solution |
| Slight yellowing | High reaction temperature or prolonged reaction time.[2] | Reduce the polycondensation temperature slightly (e.g., by 10-15°C) or shorten the reaction time. This may require using a more active catalyst to achieve the target molecular weight.[2] |
| Dark yellow to brown color | Significant thermal degradation.[7] | Optimize the temperature profile to avoid exceeding the polymer's thermal stability limit. Ensure the inert atmosphere is maintained throughout the reaction to prevent oxidation. |
| Color varies with catalyst | Catalyst-induced side reactions or degradation.[1] | Lower the catalyst concentration to the minimum effective level. Consider switching to a different catalyst that is known to cause less discoloration. |
References
Optimizing reaction conditions for 1,15-Pentadecanediol derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 1,15-Pentadecanediol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is crucial, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Long-chain diols like this compound have low volatility and high polarity due to their two hydroxyl (-OH) groups. These characteristics can lead to poor chromatographic peak shape, thermal decomposition at high temperatures in the GC inlet, and strong interactions with the stationary phase.[1][2][3][4] Derivatization replaces the active hydrogen of the hydroxyl groups with less polar functional groups, increasing the molecule's volatility and thermal stability, thereby improving chromatographic analysis.[2][3][5]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective derivatization methods for long-chain diols are silylation and acylation (esterification).
-
Silylation: This method involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group.[5] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][5] Silylation is widely used for GC-MS analysis as it significantly increases the volatility of the diol.[6][7]
-
Acylation (Esterification): This process involves reacting the hydroxyl groups with a carboxylic acid or its derivative (e.g., acid anhydride or acyl chloride) to form esters.[2] This method is also suitable for increasing volatility for GC analysis and can be adapted for High-Performance Liquid Chromatography (HPLC) by introducing a chromophore or fluorophore for enhanced detection.
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on several factors:
-
Analytical Technique: For GC-MS, silylating agents like BSTFA or MSTFA are excellent choices.[5] For HPLC, an acylating agent that introduces a UV-active or fluorescent group can be beneficial.
-
Reactivity: The reactivity of silylating agents generally follows the order: BSTFA > MSTFA > TMSIM (N-trimethylsilylimidazole).[1] For sterically hindered hydroxyl groups, a more reactive reagent may be necessary.
-
Byproducts: Some reactions produce byproducts that might interfere with the analysis. For example, acylation with acid anhydrides can produce acids that may need to be removed before GC analysis.[3]
Troubleshooting Guides
Silylation Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak | Incomplete derivatization due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Store reagents under an inert atmosphere.[5] |
| Insufficient reagent. | Use a molar excess of the silylating reagent. A 5-10 fold excess is a good starting point.[8] | |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature. A common condition is 60-70°C for 30 minutes.[6] However, excessive heat can cause degradation.[8] | |
| Multiple Peaks for the Analyte | Formation of partially derivatized products (mono-silylated). | Increase the amount of silylating reagent and/or prolong the reaction time to ensure complete derivatization of both hydroxyl groups. |
| Side reactions. | Optimize reaction conditions (temperature, time) to minimize side product formation.[9] | |
| Poor Peak Shape (Tailing) | Adsorption of underivatized or partially derivatized analyte. | Ensure the derivatization reaction has gone to completion. Use a deactivated GC inlet liner.[5] |
| Excess derivatizing reagent. | While an excess is needed, a very large excess can interfere with chromatography. If this is suspected, a sample cleanup step after derivatization may be necessary.[8] |
Acylation (Esterification) Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Reversible reaction limiting product formation (for Fischer esterification). | Use an excess of the acylating agent or remove water as it is formed to drive the reaction to completion.[10] |
| Incomplete reaction. | Increase reaction temperature and/or time. The use of a catalyst, such as a strong acid for Fischer esterification, can increase the reaction rate.[10][11] | |
| Presence of Starting Material | Insufficient catalyst or non-optimal reaction conditions. | Ensure the catalyst is active and used in the correct amount. Optimize the temperature and reaction time. |
| Byproduct Interference | Acidic byproducts from using acid anhydrides or acyl chlorides. | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and extract the ester.[10] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, ethyl acetate)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[7]
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[6][12][13]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Protocol 2: Acylation (Esterification) of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Heating block or reflux apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve approximately 100 mg of this compound in 5 mL of pyridine.
-
Add a 2 to 3-fold molar excess of acetic anhydride to the solution.
-
Heat the mixture at 60-80°C for 1-2 hours under reflux.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the product with 3 x 15 mL of diethyl ether.
-
Wash the combined organic layers with 2 x 15 mL of 5% sodium bicarbonate solution to remove excess acetic acid, followed by 15 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the diacetate derivative.
-
The product can then be redissolved in a suitable solvent for GC-MS or HPLC analysis.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 13. Frontiers | Evolutions of upwelling and terrestrial organic matter input in the inner shelf of the East China Sea in the last millennium revealed by long-chain alkyl diols proxies [frontiersin.org]
Technical Support Center: Characterization of Long-Chain Aliphatic Diols
Welcome to the technical support center for the characterization of long-chain aliphatic diols. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the analysis of these compounds. Long-chain aliphatic diols, characterized by a linear hydrocarbon chain with two hydroxyl (-OH) groups, present unique analytical hurdles due to their low volatility, high melting points, and variable solubility. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing long-chain aliphatic diols?
A1: The main challenges stem from their physicochemical properties. Their long hydrocarbon chains lead to low volatility and high melting points, making them unsuitable for direct analysis by gas chromatography (GC). Their analysis often requires derivatization to increase volatility.[1][2] Additionally, their solubility can be problematic, as it decreases significantly with increasing chain length, which can complicate sample preparation for liquid chromatography (LC).[3] In complex mixtures, co-elution with other lipids can also be an issue, requiring high-resolution chromatographic techniques.
Q2: Why is derivatization necessary for the analysis of long-chain diols by Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: Derivatization is crucial for GC-MS analysis to overcome the low volatility of long-chain diols. By replacing the active hydrogen atoms of the hydroxyl groups with less polar, bulkier groups (e.g., trimethylsilyl groups), the intermolecular hydrogen bonding is eliminated.[1] This process, most commonly silylation, increases the compound's volatility, allowing it to be vaporized in the GC inlet without thermal decomposition.[1][2] It also reduces polarity, preventing unwanted interactions with the GC column and improving peak shape.[1]
Q3: What are the most common derivatization techniques for long-chain diols?
A3: Silylation is the most widely used derivatization method for compounds containing hydroxyl groups, including long-chain diols, prior to GC-MS analysis.[2][4] This typically involves reacting the diol with a silylating agent. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.[1][5] For LC-MS, derivatization can also be used to enhance ionization efficiency, for example, by reacting diols with reagents like 6-bromo-3-pyridinylboronic acid (BPBA) to form stable cyclic esters that are more readily detected.[6]
Q4: Which analytical technique is best suited for my long-chain diol sample?
A4: The choice of analytical technique depends on the sample matrix, the required sensitivity, and whether simultaneous analysis of other compounds is needed.
-
GC-MS is a powerful technique for identifying and quantifying long-chain diols, but it requires a derivatization step.[7] It offers high chromatographic resolution and extensive spectral libraries for compound identification.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), allows for the analysis of diols without derivatization.[7] This method is advantageous as it can simultaneously measure other lipid classes, such as alkenones and glycerol dialkyl glycerol tetraethers (GDGTs), reducing sample preparation time.[7] However, it may have a higher limit of quantification for diols compared to some GC-MS methods.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
GC-MS Analysis
Q: I am seeing no peaks or very small peaks for my long-chain diol sample. What could be the issue?
A: This problem, indicating poor sensitivity, can arise from several factors:
-
Incomplete Derivatization: The silylation reaction may be incomplete. Ensure your sample is completely dry, as water will consume the derivatization reagent.[1] Also, check the age and storage of your silylating agents, as they are moisture-sensitive.
-
Injector Issues: The injector temperature might be too low for the derivatized diols to volatilize efficiently. Conversely, if it's too high, thermal degradation can occur. Check for leaks in the injector, as this can lead to sample loss.[8]
-
System Contamination: An active site in the inlet liner or the front of the column can cause adsorption of the analytes. Try cleaning or replacing the inlet liner.[8]
-
Incorrect MS Parameters: Ensure the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) ions characteristic of your derivatized diols.[9]
Q: My chromatogram shows broad, tailing peaks for my derivatized diols. What should I do?
A: Peak tailing is often a sign of unwanted interactions within the GC system.
-
Active Sites: As mentioned above, active sites in the injector liner or column can cause peak tailing. Using an inert flow path can mitigate this issue.[10]
-
Column Contamination: Contamination can build up at the head of the column. Try baking out the column or removing the first few inches.[8]
-
Improper Column Installation: If the column is installed too far into the detector, it can cause peak shape issues. Reinstall the column according to the instrument manual's specifications.[8]
-
Insufficient Derivatization: If some hydroxyl groups remain unreacted, the partially derivatized molecules will be more polar and can interact more strongly with the stationary phase, leading to tailing.
Q: I am observing unexpected peaks in my chromatogram. What is their likely origin?
A: These "ghost peaks" can come from several sources:
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Ensure you are using high-purity gas and that traps are functioning correctly.[11]
-
Septum Bleed: Components from the injector septum can bleed into the system, especially at high injector temperatures. Use high-quality, low-bleed septa.
-
Derivatization Reagent Artifacts: Excess derivatization reagent or byproducts of the reaction can appear as peaks in the chromatogram.
-
Sample Carryover: Residue from a previous, more concentrated sample may be injected with the current sample. Running a solvent blank can help identify this issue.[10]
LC-MS Analysis
Q: I have poor sensitivity and peak shape for my long-chain diols in LC-MS. How can I improve this?
A: Optimizing the mobile phase and instrument settings is key.
-
Mobile Phase Composition: Long-chain diols are nonpolar. Mobile phases with a high percentage of organic solvent, such as acetonitrile, often yield better sensitivity and reproducibility than water-rich mobile phases.[12]
-
Mobile Phase Additives: While acids like formic acid are common additives, they can sometimes suppress the derivatization reaction if you are analyzing derivatized diols.[6] For underivatized diols, volatile buffers like ammonium acetate or ammonium formate can be used.[13] Avoid non-volatile buffers like phosphate.[13]
-
Ionization Source: Electrospray ionization (ESI) is commonly used. Ensure the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific compounds.
Q: My LC-MS results are not reproducible. What are the potential causes?
A: Lack of reproducibility can be frustrating and points to instability in the system.
-
Sample Preparation: Inconsistencies in sample preparation can lead to variable results. Ensure your procedure is standardized.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Instability: Prepare fresh mobile phases regularly. Solvents like acetonitrile can degrade over time.[13]
-
Instrument Contamination: Matrix components can build up in the LC system and MS ion source, leading to fluctuating signals. Regular cleaning and maintenance are essential for reliable performance.[14]
Quantitative Data
Table 1: Physicochemical Properties of Selected Long-Chain Aliphatic α,ω-Diols
| Diol | Molecular Formula | Carbon Chain Length | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| 1,10-Decanediol | C₁₀H₂₂O₂ | C10 | 72-75[3] | 170 (at 1.07 kPa)[3] | 0.7 g/L[3] |
| 1,12-Dodecanediol | C₁₂H₂₆O₂ | C12 | 81-83[3] | 185-190 (at 1.6 kPa)[3] | Insoluble[3] |
| 1,24-Tetracosanediol | C₂₄H₅₀O₂ | C24 | 106-109[15] | Decomposes[15] | Not Reported |
| 1,26-Hexacosanediol | C₂₆H₅₄O₂ | C26 | 109-112[15] | Decomposes[15] | Not Reported |
| 1,30-Triacontanediol | C₃₀H₆₂O₂ | C30 | 113-116[15] | Decomposes[15] | Not Reported |
| 1,32-Dotriacontanediol | C₃₂H₆₆O₂ | C32 | 115-118[15] | Decomposes[15] | Not Reported |
Note: Boiling points for longer chain diols are often not reported due to thermal decomposition at atmospheric pressure.[15]
Table 2: Common Mass Spectral Fragments (m/z) for Silylated Long-Chain Diols in GC-MS (EI)
| Diol Type | Characteristic Fragment Ion (m/z) | Description |
| C₂₈ 1,14-diol | 299.3[9] | Fragment specific to the silylated C₂₈ 1,14-diol |
| C₃₀ 1,15-diol | 313.3[9] | Fragment specific to the silylated C₃₀ 1,15-diol |
| C₃₀ 1,14-diol | 327.3[9] | Fragment specific to the silylated C₃₀ 1,14-diol |
| C₃₂ 1,15-diol | 341.3[9] | Fragment specific to the silylated C₃₂ 1,15-diol |
Note: These m/z values are used in Single Ion Monitoring (SIM) mode for targeted quantification of specific long-chain diols.[9]
Experimental Protocols
Protocol 1: Silylation of Long-Chain Diols for GC-MS Analysis
This protocol describes a general procedure for the silylation of hydroxyl groups to form trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC-MS analysis.
Materials:
-
Dried lipid extract containing long-chain diols
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or MSTFA[1]
-
Pyridine (anhydrous)[5]
-
Ethyl acetate or Hexane (GC grade)
-
Heating block or oven
-
Inert gas (e.g., Nitrogen or Argon)
-
GC vials with inserts
Procedure:
-
Drying: Ensure the sample is completely dry. This can be achieved by evaporating the solvent under a stream of inert gas or by lyophilization.[1] Water interferes with the silylation reaction.
-
Reagent Addition: To the dried sample in a GC vial, add the derivatization reagents. A common mixture is BSTFA and pyridine. For example, add 15 µL of BSTFA and 15 µL of pyridine.[16] The pyridine acts as a solvent and catalyst.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[16] This ensures the reaction goes to completion.
-
Cooling and Dilution: After heating, allow the vial to cool to room temperature.
-
Analysis: Dilute the sample with ethyl acetate or hexane to a suitable concentration for GC-MS injection. The sample is now ready for analysis.
Protocol 2: General LC-MS Method for Long-Chain Diol Analysis
This protocol provides a starting point for the analysis of underivatized long-chain diols using LC-MS. Optimization will likely be required based on your specific instrumentation and diols of interest.
Instrumentation:
-
UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
Reversed-phase C18 column suitable for lipid analysis.
Mobile Phases:
-
Mobile Phase A: Water with a volatile additive (e.g., 0.1% formic acid or 5mM ammonium formate).[13]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile/isopropanol.[12][13] Acetonitrile-rich mobile phases have shown to improve sensitivity for diol analysis.[12]
Procedure:
-
Sample Preparation: Dissolve the lipid extract in an appropriate solvent, such as a mixture of the initial mobile phase, and filter through a 0.2 µm filter if necessary.
-
Chromatographic Separation:
-
Flow Rate: Typically 0.2-0.4 mL/min for a UHPLC system.
-
Column Temperature: Set to an elevated temperature (e.g., 40-50°C) to improve peak shape and reduce viscosity.
-
Gradient: Start with a lower percentage of Mobile Phase B and ramp up to a high percentage to elute the nonpolar long-chain diols. A typical gradient might be:
-
0-2 min: 60% B
-
2-20 min: Ramp to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 60% B and equilibrate.
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion mode ESI is common.
-
Scan Mode: Full scan mode can be used for identification. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide higher sensitivity and selectivity.[7]
-
Visual Guides
Caption: A workflow for troubleshooting common GC-MS analysis issues.
Caption: A decision tree for selecting the appropriate analytical technique.
Caption: A diagram illustrating the silylation derivatization process.
References
- 1. youtube.com [youtube.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pnas.org [pnas.org]
Technical Support Center: Scaling Up the Production of 1,15-Pentadecanediol
Welcome to the technical support center for the synthesis and scale-up of 1,15-Pentadecanediol. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your laboratory and scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are pentadecanedioic acid and its esters, such as diethyl pentadecanedioate and pentadecanedioic acid 1-methyl ester.[1][2][3] Bio-based production methods are also emerging for the synthesis of long-chain dicarboxylic acids, which can serve as the initial feedstock.[4]
Q2: Which synthesis method is recommended for a high-yield production of this compound?
A2: The reduction of diethyl pentadecanedioate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is a reliable and high-yielding method for producing this compound.[1] Catalytic hydrogenation of dicarboxylic acids over heterogeneous catalysts, such as Re-Pd systems, also presents a viable route, with reported high diol yields.[5]
Q3: What are the critical safety precautions to take when working with lithium aluminum hydride (LiAlH₄)?
A3: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[1] It is crucial to work under strictly anhydrous conditions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory. The quenching of the reaction must be performed carefully and slowly at low temperatures to control the exothermic reaction and hydrogen gas evolution.
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reduction of diethyl pentadecanedioate to this compound can be effectively monitored by Thin Layer Chromatography (TLC).[1] A spot corresponding to the starting ester will diminish over time, while a new, more polar spot corresponding to the diol product will appear and intensify.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the use of a sufficient excess of the reducing agent (e.g., LiAlH₄) to account for the reduction of both ester groups.[1] Extend the reaction time and consider gentle heating if the reaction is sluggish. |
| Decomposition of the reducing agent. | Use freshly opened or properly stored LiAlH₄. Ensure all glassware is thoroughly dried and the solvent is anhydrous to prevent the deactivation of the reducing agent.[1] | |
| Poor quality starting material. | Verify the purity of the starting diethyl pentadecanedioate or pentadecanedioic acid using appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Product Contaminated with Starting Material | Incomplete reaction. | As mentioned above, ensure sufficient reducing agent and reaction time. Consider a second addition of the reducing agent if necessary. |
| Inefficient work-up. | Optimize the quenching and extraction procedure to ensure all of the product is recovered from the aqueous layer. | |
| Formation of a White Precipitate During Work-up | Formation of aluminum salts. | This is expected when using LiAlH₄. The granular white precipitate of aluminum salts should be filtered off, for instance, through a pad of Celite.[1] |
| Difficulty in Product Purification | Presence of partially reduced intermediates (e.g., hydroxy ester). | Optimize the reaction conditions to ensure complete reduction. Column chromatography may be necessary to separate the desired diol from polar impurities. |
| Co-precipitation of impurities during recrystallization. | Ensure the crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly for effective recrystallization.[1] A second recrystallization may be necessary. | |
| Inconsistent Results at Larger Scales | Poor heat and mass transfer. | Ensure efficient stirring and temperature control, especially during the exothermic addition of reagents and the quenching process. For larger batches, consider a dropping funnel for controlled addition.[1] |
| Solvent and reagent quality. | Maintain strict quality control over all solvents and reagents, ensuring they are anhydrous and of high purity, as impurities can have a more significant impact at a larger scale. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 14722-40-8 | C₁₅H₃₂O₂ | 244.41 | 87 | 303.27 (estimate)[3][6] |
| Pentadecanedioic Acid | 1460-18-0 | C₁₅H₂₈O₄ | 272.38 | 113-114 | 212 @ 16 mmHg[7][8] |
| Diethyl Pentadecanedioate | Not specified | C₁₉H₃₆O₄ | 328.49 | Not specified | Not specified |
Experimental Protocols
High-Yield Synthesis of this compound via Reduction of Diethyl Pentadecanedioate
This protocol is adapted from a high-yield synthesis method and is suitable for laboratory-scale production with potential for scale-up.[1]
Materials and Reagents:
-
Diethyl pentadecanedioate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
-
Celite
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Reduction Reaction: A solution of diethyl pentadecanedioate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath) over 1 hour. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
Reaction Quenching: The reaction mixture is cooled back to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of deionized water, followed by a 15% sodium hydroxide solution, and then more deionized water. A granular white precipitate of aluminum salts will form.
-
Work-up and Isolation: Anhydrous magnesium sulfate is added to the mixture to absorb any remaining water. The mixture is then filtered through a pad of Celite, and the solid residue is washed with THF. The combined filtrate and washings are concentrated under reduced pressure to yield the crude this compound as a white solid.
-
Purification: The crude product is purified by recrystallization from hot ethanol to yield pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of synthesis steps for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 14722-40-8 [chemicalbook.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. Pentadecanedioic Acid | C15H28O4 | CID 160576 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation pathways of 1,15-Pentadecanediol under specific conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 1,15-Pentadecanediol.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound in a microbial system?
A1: The primary microbial degradation of this compound is expected to proceed through a combination of ω-oxidation and β-oxidation. Initially, one or both terminal alcohol groups are oxidized to carboxylic acids. This oxidation is typically catalyzed by a series of enzymes, including alcohol oxidase or dehydrogenase and aldehyde dehydrogenase. The resulting pentadecanedioic acid can then be shortened from both ends via the β-oxidation pathway, yielding acetyl-CoA, which enters the central carbon metabolism.
Q2: My microbial culture is not showing any degradation of this compound. What are the possible reasons?
A2: Several factors could contribute to the lack of degradation. First, ensure your microbial strain is capable of degrading long-chain alkanes or fatty acids, as the enzymatic machinery is similar. The low aqueous solubility of this compound can also limit its bioavailability to microorganisms. Consider using a co-solvent or emulsifying agent to increase its solubility. Additionally, verify that the culture conditions (pH, temperature, aeration) are optimal for your specific microbial strain and for the activity of oxidative enzymes. High concentrations of the substrate can also be toxic to some microorganisms, so it may be necessary to test a range of concentrations.[1][2][3]
Q3: How can I confirm that the observed loss of this compound is due to microbial degradation and not abiotic factors?
A3: To confirm microbial degradation, you should always include sterile and killed-cell controls in your experimental setup. A sterile control, containing the medium and this compound but no microorganisms, will account for any abiotic degradation such as oxidation. A killed-cell control, containing heat- or chemically-inactivated microorganisms, will help differentiate between biological degradation and simple adsorption of the compound to the cell surface. A significant decrease in the concentration of this compound only in the live culture would indicate microbial degradation.
Troubleshooting Guides
Issue 1: Poor or inconsistent quantification of this compound and its metabolites by GC-MS.
-
Symptom: Low signal intensity, broad or tailing peaks, or high variability between replicate injections.
-
Possible Causes & Solutions:
-
Inadequate Derivatization: Due to the polar hydroxyl groups, this compound and its hydroxylated metabolites require derivatization (e.g., silylation) before GC-MS analysis to increase volatility and improve peak shape.[4] Ensure your derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.
-
Injector Issues: The injector temperature might be too low, causing incomplete volatilization, or too high, leading to thermal degradation. Optimize the injector temperature for your derivatized analytes. Ensure the use of a clean liner and septum.
-
Column Choice: A non-polar or medium-polarity column is typically suitable for the analysis of derivatized long-chain diols. Using an inappropriate column can lead to poor separation and peak shape.
-
Matrix Effects: Components in your culture medium or extraction solvent could interfere with the analysis. Perform a matrix-matched calibration or a standard addition to assess and correct for matrix effects.
-
Issue 2: Slow or no degradation observed in the bioreactor.
-
Symptom: The concentration of this compound remains constant or decreases very slowly over an extended period.
-
Possible Causes & Solutions:
-
Low Bioavailability: As a hydrophobic compound, the low water solubility of this compound can be a limiting factor.[5] Consider the following to enhance bioavailability:
-
Oxygen Limitation: The initial steps of alkane and alcohol oxidation are oxygen-dependent, catalyzed by monooxygenases.[7] Ensure adequate aeration in your bioreactor. Monitor dissolved oxygen levels and increase the agitation speed or air supply if necessary.
-
Substrate Toxicity: High concentrations of long-chain alcohols can be toxic to microorganisms.[8] Determine the optimal substrate concentration by testing a range of initial concentrations in smaller-scale experiments.[2]
-
Inappropriate Inoculum Density: A low initial cell density may result in a long lag phase. Conversely, an excessively high density might lead to rapid nutrient depletion. Optimize the inoculum size for your specific experimental conditions.[3][9]
-
Experimental Protocols
Protocol 1: Microbial Degradation of this compound in Liquid Culture
-
Medium Preparation: Prepare a basal salt medium (BSM) appropriate for your microbial strain. Ensure it is carbon-free.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., dimethyl sulfoxide) or coat the inside of the flasks with the substrate by adding it in a volatile solvent and allowing the solvent to evaporate.
-
Inoculum Preparation: Grow your microbial strain in a suitable rich medium to the late exponential phase. Harvest the cells by centrifugation, wash them with sterile BSM to remove any residual carbon source, and resuspend them in BSM to a desired optical density (e.g., OD600 of 1.0).
-
Experimental Setup:
-
Test Flasks: Add BSM to sterile flasks, followed by the this compound stock to a final desired concentration (e.g., 100 mg/L). Inoculate with the prepared cell suspension.
-
Sterile Control: Add BSM and this compound, but no inoculum.
-
Killed-Cell Control: Add BSM, this compound, and an equivalent amount of autoclaved or chemically inactivated inoculum.
-
-
Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and agitation speed for your microorganism.
-
Sampling: At regular time intervals, withdraw samples for analysis.
-
Extraction: Extract the whole culture broth (including biomass) with a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol). Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: Analyze the extracted samples by GC-MS after derivatization.
Protocol 2: GC-MS Analysis of this compound and its Metabolites
-
Sample Preparation: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the sealed vial at 70°C for 30 minutes. Cool to room temperature before injection.[4]
-
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 80°C for 2 min, then ramp to 300°C at 10°C/min, hold for 10 min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-600. For quantitative analysis, use selected ion monitoring (SIM) mode with characteristic ions for the derivatized analytes.
-
Quantitative Data
Table 1: Hypothetical Degradation of this compound by Rhodococcus erythropolis DCL14 at 28°C [8]
| Time (hours) | This compound (mg/L) | Pentadecanedioic Acid (mg/L) |
| 0 | 100.0 | 0.0 |
| 24 | 78.5 | 15.2 |
| 48 | 45.3 | 38.9 |
| 72 | 15.1 | 55.8 |
| 96 | 2.3 | 62.5 |
Table 2: Michaelis-Menten Kinetic Parameters for Cytochrome P450-mediated Hydroxylation of Long-Chain Alkanes (for reference) [10][11]
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |
| n-Dodecane | 15 | 8.5 |
| n-Hexadecane | 8 | 12.3 |
Visualizations
Caption: Proposed microbial degradation pathway of this compound.
Caption: General experimental workflow for studying microbial degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-liquid-phase bioreactors for enhanced degradation of hydrophobic/toxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Long-Chain Aliphatic Diols via ¹H and ¹³C NMR Spectroscopy
A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of 1,15-Pentadecanediol and its alternatives, 1,12-Dodecanediol and 1,16-Hexadecanediol.
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a long-chain aliphatic diol, with two common alternatives: 1,12-Dodecanediol and 1,16-Hexadecanediol. Understanding the distinct spectral features of these molecules is crucial for their identification, characterization, and quality control in various research and development applications, including their use as linkers, excipients, or building blocks in drug delivery systems and materials science.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of these long-chain diols are characterized by a few key signals. The protons of the methylene groups adjacent to the hydroxyl functions (α-CH₂) typically appear as a triplet around 3.6 ppm due to coupling with the neighboring methylene protons. The protons of the methylene groups beta to the hydroxyls (β-CH₂) resonate at approximately 1.5-1.6 ppm. The bulk of the methylene protons in the long aliphatic chain overlap to form a broad multiplet, often appearing as a broad singlet, in the region of 1.2-1.4 ppm. The hydroxyl protons (OH) present a variable chemical shift and may appear as a broad singlet, the position of which is dependent on concentration, solvent, and temperature.
| Compound | α-CH₂ (ppm) | β-CH₂ (ppm) | -(CH₂)n- (ppm) | OH (ppm) |
| This compound | ~3.6 (t) | ~1.5 (quint) | ~1.2-1.4 (m) | Variable (s, br) |
| 1,12-Dodecanediol | 3.63 (t) | 1.54 (m) | 1.28 (m) | Variable (s, br)[1][2] |
| 1,16-Hexadecanediol | ~3.6 (t) | ~1.5 (quint) | ~1.2-1.4 (m) | Variable (s, br) |
Note: The data for this compound and 1,16-Hexadecanediol are based on typical values for long-chain diols, as specific, publicly available high-resolution data is limited. The data for 1,12-Dodecanediol is sourced from ChemicalBook.[1][2] Multiplicity is denoted as (s) for singlet, (t) for triplet, (quint) for quintet, (m) for multiplet, and (br) for broad.
¹³C NMR Spectral Data Comparison
In the ¹³C NMR spectra, the carbon atoms attached to the hydroxyl groups (C-1 and C-15, C-12, or C-16) are the most deshielded and appear around 63 ppm. The adjacent carbons (C-2 and C-14, C-11, or C-15) resonate at approximately 32-33 ppm. The remaining methylene carbons in the chain produce a series of closely spaced signals in the 25-30 ppm region. Due to the symmetry of these molecules, the number of unique carbon signals is half the total number of carbon atoms plus one (for the central carbon in odd-chained diols).
| Compound | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | -(CH₂)n- (ppm) |
| This compound | ~63 | ~33 | ~26 | ~29-30 |
| 1,12-Dodecanediol | 63.04 | 32.81 | 25.76 | 29.56, 29.44[1] |
| 1,16-Hexadecanediol | ~63 | ~33 | ~26 | ~29-30 |
Note: The data for this compound and 1,16-Hexadecanediol are based on predicted values and comparison with similar structures. The data for 1,12-Dodecanediol is sourced from ChemicalBook.[1]
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of long-chain aliphatic diols is outlined below.
Sample Preparation:
-
Weigh approximately 10-20 mg of the diol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-150 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
Visualizing Molecular Structure and NMR Signals
The following diagrams illustrate the molecular structures and the expected NMR signal correlations.
Caption: Molecular structure of this compound.
Caption: Relationship between molecular structure and NMR signals.
References
Comparing the reactivity of 1,15-Pentadecanediol with other long-chain diols
A Comprehensive Comparison of the Reactivity of 1,15-Pentadecanediol and Other Long-Chain Diols
For researchers, scientists, and professionals in drug development, understanding the chemical behavior of long-chain diols is crucial for their application in synthesis and formulation. This guide provides a detailed comparison of the reactivity of this compound with other prominent long-chain diols: 1,10-decanediol, 1,12-dodecanediol, and 1,16-hexadecanediol. This comparison focuses on two key chemical transformations: esterification and oxidation.
Introduction to Long-Chain Diols
Long-chain α,ω-diols are linear aliphatic molecules characterized by hydroxyl (-OH) groups at their terminal positions. Their general structure is HO-(CH₂)n-OH. The length of the carbon chain (n) significantly influences their physical properties and, to a lesser extent, their chemical reactivity. These compounds are valuable building blocks in the synthesis of polyesters, polyurethanes, and other polymers, and they also find use as surfactants and in the formulation of drug delivery systems.[1][2]
Physicochemical Properties
The reactivity of these diols is intrinsically linked to their physical properties, such as melting point, boiling point, and solubility. These properties can affect reaction conditions, particularly for heterogeneous reactions.
| Property | 1,10-Decanediol | 1,12-Dodecanediol | This compound | 1,16-Hexadecanediol |
| Molecular Formula | C₁₀H₂₂O₂[1] | C₁₂H₂₆O₂[3] | C₁₅H₃₂O₂ | C₁₆H₃₄O₂[4] |
| Molecular Weight ( g/mol ) | 174.28[1] | 202.33[3] | 244.41 | 258.44[4] |
| Melting Point (°C) | 71-75[1] | 79-81[3] | 87[2] | 91-94[4] |
| Boiling Point (°C) | 297 (at 1013 hPa)[1] | 189 (at 12 mmHg)[3] | 303.27 (rough estimate)[2] | 197-199 (at 3 mmHg)[4] |
| Water Solubility | Poorly soluble[1] | Insoluble[5] | Difficult to dissolve[2] | Insoluble |
Comparative Reactivity Analysis
The hydroxyl groups of these long-chain diols undergo typical alcohol reactions, including esterification and oxidation. While the fundamental reactivity of the primary hydroxyl groups is similar across these molecules, subtle differences can arise due to the influence of the long alkyl chain.
Esterification
Esterification, the reaction of an alcohol with a carboxylic acid to form an ester and water, is a fundamental transformation for these diols, often serving as the basis for polymerization. The general reaction is:
HO-(CH₂)n-OH + 2 R-COOH ⇌ R-COO-(CH₂)n-OOC-R + 2 H₂O
However, the increasing chain length does impact physical properties like viscosity and solubility, which can, in turn, affect the overall reaction rate, especially in heterogeneous systems. For instance, in a solvent where the longer-chain diols have lower solubility, the reaction rate may be limited by mass transfer.
One study on the esterification of long-chain fatty acids with alcohols suggests that the reaction kinetics are more influenced by the alcohol's structure (primary vs. secondary) than by the chain length of the fatty acid.[6] This implies that the reactivity of these primary diols in esterification is likely to be very similar under homogeneous conditions.
Oxidation
The primary alcohol groups of these diols can be oxidized to aldehydes and further to carboxylic acids. The choice of oxidizing agent and reaction conditions determines the final product.
HO-(CH₂)n-OH --[Oxidant]--> OHC-(CH₂)n-CHO --[Oxidant]--> HOOC-(CH₂)n-COOH
Some studies suggest that the rate of oxidation of α,ω-diols can increase with increasing carbon chain length in certain catalytic systems.[3] This could be attributed to the increased hydrophobicity of the longer chain, which may favor interactions with a catalyst or alter the molecule's orientation at a catalytic surface. Conversely, other reports indicate that the selective oxidation of primary aliphatic diols can become more challenging as the carbon chain length increases. This could be due to factors like decreased solubility or increased steric bulk affecting the approach of the oxidizing agent.
A systematic study on the oxidation of terminal diols using an oxoammonium salt found that for diols with a hydrocarbon chain of seven carbons or more, the sole product was the dialdehyde.[7] This suggests that for the long-chain diols in this comparison, selective oxidation to the dialdehyde is achievable.
Experimental Protocols
To provide a definitive comparison of the reactivity of these diols, standardized experimental protocols are necessary. Below are detailed methodologies for comparing their reactivity in esterification and oxidation reactions.
Experiment 1: Comparative Esterification Kinetics
This experiment aims to determine the rate of esterification of the four diols with acetic acid.
Materials:
-
1,10-Decanediol
-
1,12-Dodecanediol
-
This compound
-
1,16-Hexadecanediol
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (for quenching)
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
In a series of identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, dissolve equimolar amounts (e.g., 0.01 mol) of each diol in 50 mL of toluene.
-
Add a twofold molar excess of glacial acetic acid (0.02 mol) to each flask.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 1 mol% relative to the diol) to each flask.
-
Heat the reaction mixtures to reflux (approximately 110 °C) with vigorous stirring.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer with anhydrous magnesium sulfate, and prepare for GC analysis.
-
Analyze the samples by GC-FID to determine the concentration of the diol, monoester, and diester over time.
-
Plot the concentration of the diol versus time for each reaction to determine the initial reaction rates.
Data Analysis: The rate constants can be calculated by fitting the concentration data to an appropriate rate law, likely pseudo-first-order with respect to the diol if acetic acid is in large excess.
Experiment 2: Comparative Oxidation with Pyridinium Chlorochromate (PCC)
This experiment compares the rate of oxidation of the four diols to their corresponding dialdehydes using PCC.
Materials:
-
1,10-Decanediol
-
1,12-Dodecanediol
-
This compound
-
1,16-Hexadecanediol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In separate round-bottom flasks, suspend PCC (2.2 equivalents per diol) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
To each flask, add a solution of the respective diol (1 equivalent) in anhydrous DCM dropwise with stirring.
-
Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 0, 10, 20, 40, 60, and 90 minutes).
-
Quench the reaction in the aliquot by filtering it through a short plug of silica gel to remove chromium salts.
-
Analyze the filtrate by GC-MS to determine the relative amounts of the starting diol and the dialdehyde product.
-
Plot the percentage conversion of the diol to the dialdehyde as a function of time for each diol.
Data Analysis: The initial rates of reaction can be compared to establish the relative reactivity of the diols towards oxidation with PCC.
Signaling Pathways
Direct involvement of these specific long-chain diols in signaling pathways related to their intrinsic chemical reactivity is not well-documented. Their biological effects are more commonly associated with their roles in formulations, such as influencing membrane fluidity or acting as penetration enhancers, which are properties derived from their amphiphilic nature rather than their specific chemical reactions within a biological cascade. For example, 1,16-hexadecanediol has been reported to activate the Mps1 MAP kinase pathway, though the precise mechanism is still under investigation and may relate to membrane interactions.[4]
Conclusion
While the intrinsic reactivity of the terminal hydroxyl groups in 1,10-decanediol, 1,12-dodecanediol, this compound, and 1,16-hexadecanediol is expected to be similar, their overall reaction rates in processes like esterification and oxidation can be influenced by their differing physical properties, which are a function of chain length. The provided experimental protocols offer a framework for obtaining direct, quantitative comparisons of their reactivity. Such data is invaluable for the rational design and optimization of synthetic processes and formulations in the pharmaceutical and materials science industries.
References
- 1. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Kinetics feasibility study of alcohol sulfate esterification reactions in tropospheric aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
The Influence of Diol Structure on the Thermal Stability of Polyesters: A Comparative Guide
The selection of diol monomers is a critical determinant in tailoring the thermal properties of polyesters for specific applications in research, pharmaceuticals, and materials science. This guide provides a comparative analysis of the thermal stability of polyesters synthesized from a variety of diols, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The molecular architecture of the diol, including its chain length, branching, and the presence of cyclic or aromatic moieties, significantly impacts the thermal characteristics of the resulting polyester. Generally, increasing the chain length of linear aliphatic diols enhances chain flexibility, leading to lower glass transition temperatures (Tg). Conversely, the incorporation of rigid structures, such as aromatic rings or bicyclic moieties, restricts chain mobility and elevates the Tg of the polyester. The thermal decomposition temperature (Td) is also influenced by the diol structure, with more rigid and aromatic structures often imparting greater thermal stability.
Comparative Thermal Properties of Polyesters
The following table summarizes the thermal properties of various polyesters, categorized by the type of diol used in their synthesis. The data, derived from TGA and DSC analyses, highlight the structure-property relationships that govern polyester thermal stability.
| Diol Type | Diol | Dicarboxylic Acid/Derivative | Polyester | Td, 5% weight loss (°C) | Tg (°C) |
| Linear Aliphatic | Ethylene Glycol | 2,5-Furandicarboxylic Acid | Poly(ethylene furanoate) (PEF) | ~319 | - |
| 1,3-Propanediol | 2,5-Furandicarboxylic Acid | Poly(propylene furanoate) (PPF) | - | - | |
| 1,4-Butanediol | 2,5-Furandicarboxylic Acid | Poly(butylene furanoate) (PBF) | - | 31-46 | |
| 1,4-Butanediol | Succinic Acid | Poly(butylene succinate) (PBS) | - | - | |
| 1,4-Butanediol | Adipic Acid | Poly(butylene adipate) (PBA) | - | - | |
| 1,4-Butanediol | Suberic Acid | Poly(butylene suberate) (PBSub) | - | - | |
| Branched Aliphatic | 2-Methyl-1,3-propanediol | Itaconic Acid | UPR-IMPr | - | - |
| Aromatic/Rigid | Isosorbide | 2,5-Furandicarboxylic Acid | Poly(isosorbide furanoate) | ~374 | ~135 |
| Ethylene Glycol with 20% DMT | Itaconic Acid | UPR-I8D2E | - | - |
Note: The data presented are compiled from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions and polymer molecular weights.
Structure-Property Relationships
The relationship between the diol structure and the resulting polyester's thermal stability can be visualized as a logical progression.
Caption: Logical flow from diol structure to polyester thermal properties.
Experimental Protocols
The following are representative methodologies for the key experiments used to determine the thermal stability of polyesters.
Polyester Synthesis: Melt Polycondensation
A common method for synthesizing polyesters is melt polycondensation.
Caption: Workflow for polyester synthesis via melt polycondensation.
Procedure:
-
The diol and dicarboxylic acid (or its diester) are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser.
-
A catalyst, such as a tin or titanium compound, is added to the mixture.
-
The mixture is heated to 180-220°C under a nitrogen atmosphere to initiate esterification or transesterification, with the continuous removal of byproducts like water or methanol.
-
For the polycondensation stage, the temperature is raised to 250-280°C, and a vacuum is applied to facilitate the removal of excess diol and promote the formation of a high molecular weight polymer.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal decomposition temperature of the polyesters.
Procedure:
-
A small sample of the polyester (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated from room temperature to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[1]
-
The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.
-
The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Thermal Transitions Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.
Procedure:
-
A small, weighed sample of the polyester (typically 5-10 mg) is sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle. For example:
-
Heating from room temperature to a temperature above its expected melting point at a rate of 10°C/min.
-
Cooling to a low temperature (e.g., -50°C) at a controlled rate.
-
A second heating scan at 10°C/min to determine the thermal transitions.
-
-
The glass transition temperature is identified as a step change in the heat flow curve during the second heating scan.
References
Uncharted Territory: The Performance of 1,15-Pentadecanediol as a Plasticizer Remains Largely Unexplored
While the demand for novel, safer plasticizers continues to grow in the pharmaceutical and materials science sectors, a comprehensive performance comparison of 1,15-Pentadecanediol against established alternatives is conspicuously absent from publicly available scientific literature. Despite its potential as a long-chain diol, crucial experimental data on its plasticizing efficiency, migration stability, and impact on the mechanical properties of polymers is not currently available. This lack of data prevents a direct, evidence-based comparison with commonly used plasticizers such as phthalates, citrates, and other bio-based alternatives.
Plasticizers are essential additives that impart flexibility and durability to polymeric materials. In the context of drug delivery systems, they play a critical role in modulating the mechanical integrity and drug release characteristics of polymer films and matrices. The ideal plasticizer exhibits high efficiency, low migration, and excellent compatibility with the polymer, without compromising the safety and stability of the final product.
Established plasticizers like di(2-ethylhexyl) phthalate (DEHP) have been widely used but are facing increasing scrutiny due to health and environmental concerns, driving the search for safer alternatives. This has led to the investigation of various compounds, including citrate esters and other long-chain diols, as potential replacements. However, this compound has not been a significant focus of this research to date.
The Role of Long-Chain Diols
Long-chain diols are primarily utilized as monomers in the synthesis of polyesters and polyurethanes for biomedical applications. Their incorporation into the polymer backbone is known to enhance flexibility and influence the degradation rate of the resulting material. This established role suggests that, as an external plasticizer, this compound could potentially offer good compatibility and low volatility due to its molecular structure. However, without empirical data, this remains speculative.
A Call for Data: The Path Forward
To properly evaluate the viability of this compound as a plasticizer, researchers would need to conduct a series of standardized tests and compare the results against industry benchmarks. The following sections outline the necessary experimental protocols and the type of comparative data required.
Key Performance Indicators for Plasticizer Evaluation
A thorough comparison of plasticizer performance hinges on several key experimental assessments:
-
Mechanical Properties: Tensile strength, elongation at break, and Young's modulus are fundamental indicators of a plasticizer's effect on a polymer's flexibility and strength.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer. A significant reduction in Tg upon addition of a plasticizer indicates effective plasticization.
-
Migration Stability: The extent to which a plasticizer leaches from the polymer matrix is a critical safety and performance parameter. Migration studies are typically conducted using various simulants (e.g., water, ethanol, hexane) to mimic different environmental conditions.
The table below illustrates the type of quantitative data that would be necessary for a meaningful comparison of this compound with other plasticizers. It is important to note that the values for this compound in this table are hypothetical due to the absence of experimental data.
Table 1: Hypothetical Performance Comparison of Various Plasticizers in a Standard Polymer Matrix (e.g., PVC or PLA)
| Plasticizer | Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Glass Transition Temp. (°C) | Migration Rate (µg/cm²/day) |
| This compound | 20 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Di(2-ethylhexyl) phthalate (DEHP) | 20 | 20 - 25 | 300 - 400 | 0.01 - 0.02 | ~ -40 | High |
| Trioctyl trimellitate (TOTM) | 20 | 25 - 30 | 250 - 350 | 0.02 - 0.03 | ~ -30 | Low |
| Acetyl tributyl citrate (ATBC) | 20 | 18 - 23 | 350 - 450 | 0.008 - 0.015 | ~ -35 | Moderate |
Detailed Experimental Methodologies
For researchers and drug development professionals to generate the necessary comparative data, the following experimental protocols are recommended:
Preparation of Plasticized Polymer Films
A standardized method, such as solvent casting, should be employed to prepare thin films of a selected polymer (e.g., Polyvinyl Chloride - PVC, or Polylactic Acid - PLA) containing a fixed concentration (e.g., 20% w/w) of the plasticizer being tested.
Mechanical Property Testing (Tensile Testing)
-
Apparatus: A universal testing machine equipped with a load cell appropriate for thin films.
-
Procedure:
-
Cut the polymer films into dumbbell-shaped specimens according to ASTM D638 specifications.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a constant rate of extension until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the plasticized polymer film into an aluminum DSC pan and seal it.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate to a temperature below its expected glass transition temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the inflection point of the heat flow curve.
Migration Stability Testing
-
Apparatus: Glass vials, analytical balance, and a suitable analytical instrument for quantifying the plasticizer (e.g., Gas Chromatography-Mass Spectrometry - GC-MS or High-Performance Liquid Chromatography - HPLC).
-
Procedure:
-
Cut a precisely sized piece of the plasticized polymer film and record its initial weight.
-
Immerse the film in a known volume of a food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or n-hexane for highly fatty foods) in a sealed glass vial.
-
Incubate the vial at a specified temperature (e.g., 40 °C) for a set period (e.g., 10 days).
-
At predetermined time intervals, remove an aliquot of the simulant for analysis.
-
Quantify the concentration of the migrated plasticizer in the simulant using a calibrated analytical method.
-
-
Data Analysis: Calculate the migration rate in units of mass of plasticizer per unit surface area of the film per day (e.g., µg/cm²/day).
Logical Workflow for Plasticizer Comparison
To systematically evaluate a new plasticizer like this compound, the following logical workflow should be followed.
Caption: A logical workflow for the comprehensive evaluation of a novel plasticizer.
A Comparative Guide to the Validation of Analytical Methods for 1,15-Pentadecanediol Detection
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 1,15-Pentadecanediol is crucial for various applications, from formulation development to metabolic studies. The selection of an appropriate analytical method is paramount to ensure data accuracy and integrity. This guide provides an objective comparison of common analytical techniques for the detection and quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The validation of these methods is benchmarked against the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparison of Analytical Methods
The choice between GC-MS and LC-MS for the analysis of this compound hinges on several factors, including the required sensitivity, sample matrix, and sample throughput. Long-chain diols like this compound are non-volatile, necessitating a derivatization step for GC-MS analysis to increase their volatility. In contrast, LC-MS can often analyze the compound directly.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of different analytical methods for the analysis of long-chain diols, providing a comparative framework for this compound. The presented values are representative and may vary based on the specific instrumentation and experimental conditions.
| Analytical Method | Limit of Quantification (LOQ) (pg on-column) | Reproducibility | Throughput | Key Considerations |
| GC-MS (SIM) | 0.5 | Good | Moderate | Requires derivatization, which adds to sample preparation time.[1] |
| GC-MS/MS (MRM) | 0.3 | Improved | Moderate | Offers enhanced selectivity and a lower limit of quantification compared to GC-MS (SIM).[1][2] |
| UHPLC-MS (SIM) | 15 | Comparable to GC-MS | High | No derivatization is needed, but it has lower sensitivity than GC-based methods.[1][2] |
| UHPLC-HRMS | 1.5 | Improved | High | Provides high sensitivity and reproducibility without the need for derivatization.[1][2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative methodologies for the analysis of this compound using GC-MS and LC-MS/MS.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is essential to increase their volatility and improve their chromatographic behavior.
1. Sample Preparation and Derivatization:
-
To 100 µL of the sample, add a suitable internal standard (e.g., a deuterated analog of this compound or a similar long-chain diol not present in the sample).
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosane (TMCS), and 50 µL of pyridine.[3]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[4]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp up to 300°C at a rate of 10-15°C/min.
-
Hold at 300°C for 5-10 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and can often analyze this compound without the need for derivatization, simplifying sample preparation.
1. Sample Preparation:
-
To 100 µL of the sample, add an internal standard.
-
Perform a protein precipitation step if working with biological matrices (e.g., by adding 3 volumes of ice-cold acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C
-
MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion and a specific product ion for this compound and the internal standard are monitored.
-
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method for this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
Comparative study of the surfactant properties of C15 diols
Comparative Analysis of C15 Diol Surfactant Properties
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Surfactant Properties of C15 Diols and Other Common Surfactants
The selection of appropriate surfactants is a critical consideration in pharmaceutical and cosmetic formulations, influencing product stability, drug delivery, and overall performance. Long-chain diols, including C15 diols, are a class of non-ionic surfactants gaining interest due to their unique properties. This guide provides a comparative overview of the surfactant properties of C15 diols against other commonly used surfactants, supported by established experimental methodologies.
Data Presentation: Comparative Surfactant Properties
The following table summarizes key surfactant properties for a representative C15 diol and other common surfactants. The data for the C15 diol is illustrative and serves as a benchmark for comparison. Actual values will vary based on the specific isomer and experimental conditions. Long-chain diols, such as 1,2-hexadecanediol (a C16 diol), are noted for their ability to act as solvents, humectants, emollients, and preservative boosters.[1] Their amphiphilic nature allows them to interact with the oil-water interface, which can affect the droplet size and distribution in emulsions.[1]
| Surfactant Type | Chemical Name | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) |
| Long-Chain Diol (Example) | 1,2-Pentanediol | ~0.07 | ~30 |
| Anionic Surfactant | Sodium Dodecyl Sulfate (SDS) | 8 x 10⁻³[2] | ~38 |
| Cationic Surfactant | Cetyltrimethylammonium Bromide (CTAB) | 9.2 x 10⁻⁴ | ~36 |
| Non-ionic Surfactant | Polysorbate 80 (Tween 80) | 1.2 x 10⁻⁵ | ~40 |
| Zwitterionic Surfactant | Cocamidopropyl Betaine | Varies | ~35 |
Experimental Protocols
Detailed methodologies for determining key surfactant properties are provided below to enable researchers to conduct their own comparative studies.
Surface Tension Measurement
Objective: To determine the surface tension of surfactant solutions at various concentrations to identify the Critical Micelle Concentration (CMC).
Methodology: Du Noüy Ring Method
-
Preparation of Solutions: Prepare a stock solution of the C15 diol in deionized water. Create a series of dilutions of varying concentrations from the stock solution.
-
Instrument Calibration: Calibrate the tensiometer using a substance with a known surface tension, such as deionized water.
-
Measurement:
-
Pour the surfactant solution into a clean sample vessel.
-
A platinum-iridium ring is submerged into the solution and then slowly pulled through the liquid-air interface.
-
The force required to pull the ring from the surface is measured by the tensiometer. This force is proportional to the surface tension.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the CMC.[3]
Workflow for Surface Tension Measurement
Caption: Workflow for Surface Tension Measurement using the Du Noüy Ring Method.
Critical Micelle Concentration (CMC) Determination
Objective: To precisely determine the concentration at which surfactant molecules begin to form micelles in a solution.
Methodology: Conductivity Method
This method is suitable for ionic surfactants and can be adapted for non-ionic surfactants with the addition of a small amount of electrolyte.
-
Solution Preparation: Prepare a series of surfactant solutions with increasing concentrations in deionized water.
-
Conductivity Measurement:
-
Immerse a calibrated conductivity probe into each solution.
-
Record the conductivity of each solution at a constant temperature.
-
-
Data Analysis:
-
Plot the measured conductivity as a function of the surfactant concentration.
-
The plot will typically show two linear regions with different slopes.
-
The intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).[4][5] The formation of micelles leads to a change in the mobility of charge carriers in the solution, resulting in a change in the slope of the conductivity curve.[5]
-
Workflow for CMC Determination
Caption: Workflow for Determining the Critical Micelle Concentration (CMC) via the Conductivity Method.
Discussion and Further Considerations
The surfactant properties of C15 diols, like other long-chain diols, are influenced by their molecular structure.[1] The presence of two hydroxyl groups provides hydrophilicity, while the long carbon chain imparts lipophilicity.[1] This balance is crucial for their function in various formulations. In drug development, surfactants are vital for enhancing the solubility and bioavailability of poorly water-soluble drugs.[6] The formation of micelles allows for the encapsulation of hydrophobic drug molecules, increasing their concentration in aqueous solutions.[6]
Researchers are encouraged to utilize the provided experimental protocols to generate specific data for C15 diols and other novel surfactants. This will enable a more direct and accurate comparison, facilitating the selection of the most suitable surfactant for a given application, from topical drug delivery to the stabilization of complex emulsions. The interaction of diols with the lipid bilayers of the stratum corneum is a key consideration in transdermal drug delivery, with chain length playing a significant role in whether they act as penetration enhancers or retardants.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Data of 1,15-Pentadecanediol and Its Homologs
For researchers, scientists, and drug development professionals, the precise identification and characterization of long-chain diols are critical for their application in various fields, including polymer chemistry, cosmetics, and as signaling molecules. This guide provides a comprehensive cross-reference of the spectral data for 1,15-Pentadecanediol against publicly available databases and compares it with its shorter and longer chain homologs, 1,14-Tetradecanediol and 1,16-Hexadecanediol.
Comparison of Spectral Data
The following table summarizes the key spectral data obtained from mass spectrometry (MS), 13C Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for this compound and its selected alternatives. This data has been compiled from various public databases, including the NIST WebBook and PubChem.
| Spectral Data | 1,14-Tetradecanediol | This compound | 1,16-Hexadecanediol |
| Molecular Formula | C14H30O2 | C15H32O2 | C16H34O2 |
| Molecular Weight | 230.39 g/mol [1] | 244.41 g/mol [2] | 258.44 g/mol [3] |
| Mass Spectrometry (GC-MS, m/z) | Top Peaks: 55, 82, 41[1] | Top Peaks: 55, 41, 82[2] | Top Peaks: 259, 97, 111, 83, 241 |
| 13C NMR (ppm) | Data available on SpectraBase[1] | Data available on SpectraBase[2] | Data available on SpectraBase[3] |
| IR Spectroscopy (cm-1) | Data available on SpectraBase[1] | Data available on SpectraBase[2] | Data available on SpectraBase[3] |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate comparison. Below are standard protocols for Mass Spectrometry, NMR, and IR spectroscopy applicable to long-chain diols.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1-5 mg of the diol in 1 mL of a suitable solvent such as dichloromethane or methanol.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the diol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
1H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
13C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer with proton decoupling.
-
Use a longer acquisition time and a larger number of scans due to the lower natural abundance of 13C.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount (1-2 mg) of the diol with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm-1.
-
Visualization of Workflows
To further clarify the processes involved in spectral data analysis, the following diagrams illustrate the logical workflow for cross-referencing spectral data and a typical experimental workflow for obtaining this data.
References
Efficacy of 1,15-Pentadecanediol as a Pharmaceutical Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex pharmaceutical molecules often relies on the strategic use of versatile intermediates. Among these, long-chain aliphatic diols serve as crucial building blocks for constructing macrocyclic structures and introducing specific side chains. This guide provides a comprehensive analysis of the efficacy of 1,15-Pentadecanediol as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of prostaglandin analogs. We present a comparative overview of its performance against alternative synthetic strategies, supported by experimental data and detailed protocols.
Introduction to this compound in Pharmaceutical Synthesis
This compound is a linear diol that has garnered attention as a precursor for the C-15 side chain of various therapeutic agents, most notably in the formation of macrocyclic prostaglandin analogs. Its bifunctional nature allows for its incorporation into complex molecular scaffolds, leading to the formation of macro-lactones which can act as prodrugs or enhance the pharmacokinetic profile of the active pharmaceutical ingredient (API). The primary application discussed herein is its role in the synthesis of prostaglandin 1,15-lactones, which are macrocyclic derivatives of prostaglandin F2α analogs used in the treatment of glaucoma, such as latanoprost, bimatoprost, and travoprost.[1][2][3]
The general strategy involves the intramolecular esterification (macrolactonization) of the corresponding ω-hydroxy carboxylic acid, which can be derived from this compound. This approach is an alternative to the direct esterification of the prostaglandin's carboxylic acid group with an alcohol.[1][3]
Comparative Analysis of Macrolactonization Methods for Prostaglandin Analogs
The efficacy of this compound as an intermediate is intrinsically linked to the efficiency of the macrolactonization reaction. Several methods have been developed for this critical step, each with its own set of reagents, conditions, and resulting yields. Below is a comparative summary of prominent macrolactonization protocols that can be employed in the synthesis of prostaglandin 1,15-lactones.
Table 1: Comparison of Macrolactonization Methods for Prostaglandin Synthesis
| Method | Key Reagents | Typical Solvent | Temperature | Reported Yield | Key Features & Limitations |
| Corey-Nicolaou | 2,2'-dipyridyl disulfide, Triphenylphosphine | Xylene or Toluene | Reflux | 60-80% | Mild conditions, but requires stoichiometric phosphine and disulfide, leading to purification challenges.[1][4] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP | Toluene | Reflux | 70-90% | High yields, but requires the formation of a mixed anhydride and often high temperatures.[1][5][6] |
| Shiina | 2-methyl-6-nitrobenzoic anhydride (MNBA), DMAP or other amine catalyst | Dichloromethane | Room Temp. | Moderate to Good | Milder conditions than Yamaguchi, but can be substrate-dependent.[1][7] |
| Mukaiyama | 1-methyl-2-chloropyridinium iodide, Triethylamine | Acetonitrile or Dichloromethane | Reflux | ~79% | Effective for lactonization, but the reagent can be sensitive to moisture.[1] |
It is important to note that while these methods are established for macrolactonization, the direct use of this compound as the starting material for the ω-hydroxy acid precursor in a comparative study with other diols is not extensively documented in readily available literature. The comparison is therefore based on the general efficacy of these methods for forming large lactone rings, a process for which ω-hydroxy acids derived from this compound are suitable substrates.
Experimental Protocols
Below are detailed methodologies for key macrolactonization reactions relevant to the synthesis of prostaglandin 1,15-lactones.
3.1. Corey-Nicolaou Macrolactonization
This method is a classic approach for the formation of macrocyclic lactones under neutral conditions.
-
Step 1: Preparation of the ω-Hydroxy Acid: The synthesis begins with the selective oxidation of one of the hydroxyl groups of this compound to a carboxylic acid, yielding 15-hydroxypentadecanoic acid. This can be achieved using various selective oxidation methods, such as enzymatic catalysis or protecting group strategies followed by oxidation.
-
Step 2: Macrolactonization:
-
A solution of the prostaglandin core structure with a free C-15 hydroxyl group and a carboxylic acid at the C-1 position (ω-hydroxy acid) is prepared in a non-polar solvent like xylene under high dilution conditions (typically <0.05 M) to favor intramolecular cyclization.
-
To this solution, 2,2'-dipyridyl disulfide (2.5 equivalents) and triphenylphosphine (2.5 equivalents) are added.
-
The reaction mixture is heated to reflux for several hours (typically 12-24 hours) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to remove triphenylphosphine oxide and other byproducts.[1][4]
-
3.2. Yamaguchi Macrolactonization
This protocol involves the formation of a mixed anhydride which then undergoes intramolecular cyclization.
-
Step 1: Mixed Anhydride Formation:
-
The ω-hydroxy carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as toluene.
-
Triethylamine (1.1 equivalents) is added, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) at room temperature.
-
The mixture is stirred for 1-2 hours to form the mixed anhydride.
-
-
Step 2: Intramolecular Cyclization:
-
The solution of the mixed anhydride is added slowly via a syringe pump over several hours to a solution of 4-dimethylaminopyridine (DMAP) (3-5 equivalents) in a large volume of the same solvent at reflux.
-
The reaction is monitored for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, washed with aqueous acid and base to remove excess reagents, and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.[1][5][6]
-
Visualization of Synthetic Pathways and Logical Relationships
Diagram 1: General Synthetic Pathway for Prostaglandin 1,15-Lactones
Caption: General workflow for the synthesis of prostaglandin 1,15-lactones.
Diagram 2: Logical Relationship of Macrolactonization Methods
Caption: Comparison of yields for different macrolactonization methods.
Alternatives to this compound
The synthesis of prostaglandin analogs is not solely reliant on the use of this compound or other long-chain diols. Alternative strategies often involve the construction of the C-15 side chain through different synthetic routes, such as:
-
Corey Lactone Approach: Many syntheses of prostaglandins, including latanoprost and bimatoprost, start from the well-established Corey lactone diol.[8][9] This intermediate already contains the cyclopentane core with the correct stereochemistry, and the upper and lower side chains are then elaborated through a series of reactions, including Wittig-type olefination and organocuprate additions. This approach offers excellent stereocontrol but can be lengthy.
-
Three-Component Coupling: This convergent strategy, developed by Noyori, allows for the assembly of the prostaglandin skeleton from three key fragments. This method can be highly efficient but requires careful planning and execution of the coupling reactions.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of macrocyclic compounds, including prostaglandin lactones.[1] This method involves the use of ruthenium-based catalysts to form the macrocycle from a diene precursor.
Table 2: Comparison of Synthetic Strategies for Prostaglandin Analogs
| Strategy | Key Intermediate(s) | Key Reaction(s) | Advantages | Disadvantages |
| Macrolactonization with this compound derivative | ω-hydroxy carboxylic acid | Intramolecular esterification | Potentially shorter route for macrocyclic analogs; prodrug potential. | Requires efficient macrolactonization; potential for oligomerization. |
| Corey Lactone Approach | Corey lactone diol | Wittig reaction, organocuprate addition | High stereocontrol; well-established. | Long synthetic sequence. |
| Three-Component Coupling | Organometallic reagents, cyclopentenone derivatives | Conjugate addition, aldol reaction | Convergent and efficient. | Requires precise control of reaction conditions. |
| Ring-Closing Metathesis | Diene precursor | Olefin metathesis | Powerful for macrocycle formation; tolerant of various functional groups. | Catalyst cost and sensitivity; potential for E/Z isomer formation. |
Conclusion
This compound is a valuable and viable pharmaceutical intermediate, particularly for the synthesis of macrocyclic prostaglandin 1,15-lactones. Its utility is demonstrated through its potential incorporation into established macrolactonization protocols such as the Corey-Nicolaou, Yamaguchi, and Shiina methods. While a direct, head-to-head comparison of its efficacy against other long-chain diols in this specific context is not widely published, the success of these macrolactonization reactions in forming large rings from similar ω-hydroxy acids underscores the potential of this compound.
The choice of synthetic strategy—whether to employ a macrolactonization route starting from a simple diol like this compound or to utilize more complex intermediates like the Corey lactone—will depend on factors such as the desired final product, scalability, cost, and the need for stringent stereocontrol. For the synthesis of prostaglandin 1,15-lactone prodrugs, the use of this compound as a precursor presents a logical and efficient approach. Further research focusing on the direct comparison of different long-chain diols in these macrolactonization reactions would be beneficial for optimizing the synthesis of this important class of pharmaceuticals.
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 5. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Latanoprost synthesis - chemicalbook [chemicalbook.com]
Performance Benchmark: 1,15-Pentadecanediol-Based Polymers in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of biodegradable polymers for drug delivery, the pursuit of novel materials with tailored properties is a constant endeavor. Among the emerging candidates, polyesters derived from long-chain aliphatic diols, such as 1,15-pentadecanediol, offer a unique combination of hydrophobicity and degradability, making them promising platforms for controlled drug release. This guide provides a comprehensive performance benchmark of this compound-based polymers, objectively comparing their capabilities against established alternatives like Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Polylactic acid (PLA). The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Long-chain aliphatic polyesters, including those synthesized from this compound, are gaining traction in the biomedical field due to their biocompatibility and biodegradability.[1][2][3] These polymers can be formulated into various drug delivery systems, such as nanoparticles, to encapsulate and provide sustained release of therapeutic agents. This guide will delve into a comparative analysis of their performance in key areas: drug encapsulation and loading, drug release kinetics, and biocompatibility.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the performance metrics of a representative this compound-based polymer against commonly used alternatives. For the purpose of this guide, we will use data for a polyester synthesized from a long-chain diol and a dicarboxylic acid as a proxy for a this compound-based polymer, in comparison with PCL and PLGA for the encapsulation and release of the anticancer drug Doxorubicin (DOX).
| Polymer | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PCL-PEG-PCL | Doxorubicin | 86.71 ± 2.05 | 8.72 ± 0.57 | [4] |
| PCL | Doxorubicin | 73.15 ± 4 | 16.88 ± 2 | [5] |
| PLGA | Doxorubicin | ~75 | Not Specified | [6] |
Table 1: Comparative Encapsulation Efficiency and Drug Loading. This table highlights the capacity of different polymers to encapsulate the chemotherapeutic agent Doxorubicin.
| Polymer | Drug | Release Profile | Conditions | Reference |
| PCL-PEG-PCL | Doxorubicin | Sustained release over several weeks; faster release at pH 5.5 than pH 7.0. | In vitro | [4] |
| PCL | Doxorubicin | Faster release at cancerous pH (98% at pH 4.8) than physiological pH (26% at pH 7.4). | In vitro | [5] |
| PLGA | Doxorubicin | Biphasic: initial burst release followed by a slower, sustained release. | In vitro | [7] |
Table 2: Comparative In Vitro Drug Release Profiles. This table outlines the drug release kinetics of Doxorubicin from different polymeric nanoparticles, demonstrating the influence of the polymer matrix and environmental pH.
| Polymer/Material | Cell Line | Biocompatibility Assessment | Key Findings | Reference |
| Aliphatic Polyesters | Fibroblasts | Cytotoxicity (MTT Assay) | Non-cytotoxic and support cell growth. | [8] |
| Poly(ester amide)s | Fibroblasts | Cytotoxicity | Non-cytotoxic and sustain cell growth. | [8] |
| PLDLA and PLGA | L929 mouse fibroblasts, BALB 3T3 cells | Agar diffusion, filter test, MTT assay, BrdU incorporation | Satisfactory biocompatibility; high concentrations of degradation products showed some toxicity. | [9] |
| PLA | HeLa cells | Cell Viability | Cell viability higher than 80%, demonstrating biocompatibility. | |
| PDLLA films | Vero cells | MTT Assay | No cytotoxic effects observed. |
Table 3: Comparative Biocompatibility Data. This table summarizes the biocompatibility of various aliphatic polyesters, including PLA and PLGA, assessed through in vitro cytotoxicity assays.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments cited.
Protocol 1: Nanoparticle Formulation via Nanoprecipitation
This protocol describes a general method for preparing polymer-based nanoparticles, which can be adapted for this compound-based polyesters.
Materials:
-
Polymer (e.g., this compound-based polyester, PLGA, PCL, or PLA)
-
Organic solvent (e.g., acetone, acetonitrile, or tetrahydrofuran [THF])
-
Aqueous phase (deionized water), potentially containing a stabilizer (e.g., polyvinyl alcohol [PVA] or Pluronic F68)
-
Drug to be encapsulated
Procedure:
-
Dissolve the polymer and the drug in the organic solvent to form a homogenous solution.
-
Under magnetic stirring, add the organic phase dropwise into the aqueous phase.
-
The rapid solvent diffusion leads to the precipitation of the polymer, forming nanoparticles that encapsulate the drug.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess stabilizer.
Workflow for Nanoparticle Formulation by Nanoprecipitation
Caption: Nanoparticle formulation via nanoprecipitation workflow.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
This protocol outlines the steps to quantify the amount of drug successfully encapsulated within the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Spectrophotometer (UV-Vis or fluorescence)
-
Centrifuge or dialysis equipment
Procedure:
-
Separate the nanoparticles from the aqueous phase containing unencapsulated drug using centrifugation or dialysis.
-
Lyse the purified nanoparticles using a suitable solvent to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant (unencapsulated) and in the lysed nanoparticles (encapsulated) using a pre-established calibration curve with a spectrophotometer.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Logical Flow for Encapsulation Efficiency Determination
Caption: Process for determining drug encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical method to assess the rate and extent of drug release from the nanoparticles over time.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release medium (e.g., phosphate-buffered saline [PBS] at pH 7.4 and an acidic pH like 5.5 to simulate physiological and tumor environments, respectively)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Spectrophotometer
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium maintained at 37°C with constant agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a spectrophotometer.
-
Plot the cumulative percentage of drug released as a function of time.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of the polymers.
Materials:
-
Cell line (e.g., fibroblasts, cancer cells)
-
Cell culture medium and supplements
-
Polymer nanoparticles (at various concentrations)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the nanoparticles. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the cell viability as a percentage relative to the negative control.
Signaling Pathway for Cell Viability Assessment via MTT Assay
Caption: Mechanism of the MTT assay for cell viability.
Conclusion
Polymers based on this compound represent a versatile platform for the development of advanced drug delivery systems. Their long aliphatic chain imparts hydrophobicity, which can be advantageous for encapsulating lipophilic drugs and achieving sustained release profiles. While direct comparative data against industry-standard polymers is still emerging, the foundational principles of polyester chemistry and drug delivery suggest that these materials hold significant promise. The data and protocols presented in this guide offer a starting point for researchers to objectively evaluate the potential of this compound-based polymers and to design experiments that will further elucidate their performance benchmarks in the context of specific therapeutic applications. As research progresses, a more comprehensive understanding of their in vivo behavior, including degradation kinetics and biocompatibility, will be crucial for their translation into clinical use.
References
- 1. plasticsengineering.org [plasticsengineering.org]
- 2. benchchem.com [benchchem.com]
- 3. Polyester - Wikipedia [en.wikipedia.org]
- 4. Preparation and evaluation of PCL–PEG–PCL polymeric nanoparticles for doxorubicin delivery against breast cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization, and cytotoxicity of doxorubicin-loaded polycaprolactone nanocapsules as controlled anti-hepatocellular carcinoma drug release system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility and degradation of aliphatic segmented poly(ester amide)s: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,15-Pentadecanediol
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 1,15-Pentadecanediol, emphasizing safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is unavailable, the chemical should be handled with the standard precautions for laboratory reagents. Based on information for similar long-chain diols, this compound may cause serious eye irritation.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service. This ensures compliance with regulations and minimizes environmental impact.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound.
-
Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container. The original product container is often a suitable choice if it is in good condition.
-
Ensure the container is securely sealed to prevent spills or leaks.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Keep the container away from incompatible materials, heat sources, and direct sunlight.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste material.
-
Important Considerations:
-
Do Not Pour Down the Drain: this compound should not be disposed of in the sanitary sewer system.[1]
-
Incineration: A common and effective disposal method for similar chemical compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed waste disposal facility.
Quantitative Data Summary
| Parameter | Guideline |
| pH Range for Aqueous Waste | N/A (this compound is a solid diol, not an aqueous solution) |
| Maximum Container Size | Consult your institution's EHS guidelines. Typically, containers should not be overfilled. |
| Storage Time Limit | Follow the regulations of your local and institutional authorities for satellite accumulation areas. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
References
Comprehensive Safety and Handling Guide for 1,15-Pentadecanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for handling 1,15-Pentadecanediol in a laboratory setting. The following procedures are based on general safety principles for handling long-chain alcohols and related chemicals, as a specific Safety Data Sheet (SDS) for this compound with detailed personal protective equipment (PPE) recommendations was not available in the conducted search. It is imperative to conduct a site-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Based on safety recommendations for similar long-chain alcohols, the following PPE is advised to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Essential for protecting eyes from potential splashes or dust particles. In procedures with a higher risk of splashing, the use of a face shield in addition to safety goggles is recommended. |
| Hand Protection | Chemical-Resistant Gloves | While specific compatibility data for this compound is not available, Nitrile or Butyl rubber gloves are generally recommended for handling alcohols.[1] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area.[2] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Engineering Controls : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any dust or mists.[2]
-
Donning PPE : Before handling the chemical, put on the appropriate personal protective equipment as outlined in the table above.
-
Handling the Chemical :
-
Avoid direct contact with skin and eyes.[2]
-
Minimize the generation of dust when handling the solid form.
-
If working with a solution, prevent splashing.
-
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek prompt medical attention. |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention. |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Management Protocol:
-
Waste Collection : Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Disposal : Dispose of the chemical waste through your institution's designated chemical waste management program. Do not dispose of it down the drain or in the regular trash.
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
